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Core Science & Biosynthesis

Foundational

What is the chemical structure of 2-Oxa-7-azaspiro[3.4]octane-6-carboxylicacid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract Spirocyclic scaffolds have emerged as a compelling structural motif in modern medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Spirocyclic scaffolds have emerged as a compelling structural motif in modern medicinal chemistry, offering a pathway to escape the "flatland" of traditional aromatic structures and explore novel chemical space with enhanced three-dimensional complexity.[1] This guide provides a comprehensive technical overview of 2-Oxa-7-azaspiro[3.4]octane-6-carboxylic acid, a unique and valuable building block for the synthesis of novel therapeutics. We will delve into its chemical structure, plausible synthetic routes, predicted physicochemical and spectroscopic properties, and its potential applications in drug discovery, grounded in the broader context of spirocyclic oxetanes as valuable pharmacophores.

Introduction: The Strategic Value of Spirocyclic Scaffolds

The design and synthesis of novel molecular scaffolds are cornerstones of modern drug discovery. Spirocycles, characterized by two rings sharing a single atom, offer a rigid and three-dimensionally defined framework.[1] This inherent structural rigidity can lead to improved target selectivity and reduced off-target effects by pre-organizing appended pharmacophoric groups in a specific spatial orientation. Furthermore, the incorporation of heteroatoms, such as oxygen and nitrogen, into these spirocyclic systems introduces opportunities for hydrogen bonding and other key interactions with biological targets, while also modulating physicochemical properties like solubility and lipophilicity.[2]

The 2-oxa-7-azaspiro[3.4]octane core, in particular, combines the desirable features of a strained oxetane ring with a five-membered azacyclic system. Oxetanes have been shown to be valuable replacements for gem-dimethyl and carbonyl groups, often leading to improved metabolic stability and aqueous solubility.[1] The azaspiro[3.4]octane framework itself is being explored as a bioisostere for commonly used fragments like piperidine and morpholine.[1]

Chemical Identity and Structure

2-Oxa-7-azaspiro[3.4]octane-6-carboxylic acid is a heterocyclic organic compound with the following key identifiers:

PropertyValue
CAS Number 2137470-25-6
Molecular Formula C₇H₁₁NO₃
Molecular Weight 157.17 g/mol
IUPAC Name 2-Oxa-7-azaspiro[3.4]octane-6-carboxylic acid

The chemical structure consists of a four-membered oxetane ring and a five-membered pyrrolidine ring, with the pyrrolidine ring bearing a carboxylic acid group at the 6-position. The two rings are joined by a spirocyclic carbon atom.

Caption: Chemical structure of 2-Oxa-7-azaspiro[3.4]octane-6-carboxylic acid.

Synthesis Strategies

Proposed Retrosynthetic Analysis:

A logical retrosynthetic disconnection would involve breaking the bonds formed during a cycloaddition. The target molecule could be conceptually derived from an exocyclic methylene oxetane and an azomethine ylide generated in situ from a suitable precursor.

G Target 2-Oxa-7-azaspiro[3.4]octane-6-carboxylic acid Intermediates Exocyclic Methylene Oxetane + Azomethine Ylide Target->Intermediates [3+2] Cycloaddition Starting_Materials 3-Oxo-oxetane derivative + Amino Acid Ester Intermediates->Starting_Materials In situ generation

Caption: Retrosynthetic approach for 2-Oxa-7-azaspiro[3.4]octane-6-carboxylic acid.

Plausible Synthetic Protocol:

  • Preparation of the Dipolarophile: 3-Methyleneoxetane can be synthesized from 3-oxo-oxetane via a Wittig reaction or other olefination methods.

  • In Situ Generation of the Azomethine Ylide: An azomethine ylide precursor, such as an N-benzylglycine ethyl ester, can be deprotonated with a suitable base (e.g., DBU) in the presence of a Lewis acid (e.g., LiBr) to generate the reactive 1,3-dipole.

  • [3+2] Cycloaddition: The in situ generated azomethine ylide would then react with 3-methyleneoxetane in a [3+2] cycloaddition to form the spirocyclic core. This reaction would likely yield a racemic mixture of the product.

  • Deprotection and Hydrolysis: The N-benzyl protecting group can be removed via hydrogenolysis (e.g., H₂, Pd/C). Subsequent hydrolysis of the ethyl ester under acidic or basic conditions would yield the final carboxylic acid product.

Self-Validating System: The success of each step can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), and the structure of intermediates and the final product can be confirmed by NMR, Mass Spectrometry, and IR spectroscopy.

Physicochemical Properties and Reactivity

The unique spirocyclic structure of 2-Oxa-7-azaspiro[3.4]octane-6-carboxylic acid imparts a distinct set of physicochemical properties:

PropertyPredicted CharacteristicRationale
Solubility Likely soluble in polar protic solvents (water, methanol, ethanol) and polar aprotic solvents (DMSO, DMF).Presence of a carboxylic acid and an amine group, which can participate in hydrogen bonding.
Lipophilicity (LogP) Expected to have a relatively low LogP value.The presence of multiple heteroatoms (two oxygens and one nitrogen) increases polarity.
Acidity/Basicity Amphoteric nature. The carboxylic acid is acidic, and the secondary amine is basic.The pKa of the carboxylic acid is expected to be in the typical range for amino acids, while the pKa of the secondary amine will be influenced by the ring strain.
Reactivity The carboxylic acid can undergo standard transformations such as esterification and amidation. The secondary amine is nucleophilic and can be alkylated or acylated. The oxetane ring, while relatively stable, can be susceptible to ring-opening under strong acidic or nucleophilic conditions.Standard functional group reactivity.

Predicted Spectroscopic Data

While experimental spectra for this specific compound are not widely published, we can predict the key spectroscopic features based on analogous structures.

5.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the rigid, non-planar structure and the presence of multiple chiral centers. Key expected signals include:

  • Oxetane Protons: Methylene protons of the oxetane ring are expected to appear as multiplets in the range of δ 4.0-5.0 ppm.

  • Pyrrolidine Protons: The protons on the pyrrolidine ring will likely appear as a series of complex multiplets in the range of δ 2.5-4.0 ppm. The proton at the 6-position, adjacent to the carboxylic acid, would be expected to be downfield.

  • NH Proton: A broad singlet corresponding to the amine proton, the chemical shift of which will be dependent on the solvent and concentration.

  • OH Proton: A broad singlet for the carboxylic acid proton, typically observed downfield (>10 ppm).

5.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum would provide key information about the carbon framework:

  • Spirocyclic Carbon: A quaternary carbon signal, typically in the range of δ 60-80 ppm.

  • Oxetane Carbons: Methylene carbons of the oxetane ring are expected in the range of δ 70-85 ppm.

  • Pyrrolidine Carbons: Carbons of the pyrrolidine ring would appear in the range of δ 40-70 ppm.

  • Carboxyl Carbon: The carbonyl carbon of the carboxylic acid would be observed significantly downfield, typically in the range of δ 170-180 ppm.

5.3. Mass Spectrometry

Under electrospray ionization (ESI) conditions, the compound is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 158.08.

5.4. Infrared (IR) Spectroscopy

The IR spectrum would be characterized by the following key absorption bands:

  • O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

  • N-H Stretch (Amine): A moderate absorption band around 3300-3500 cm⁻¹.

  • C-H Stretch: Aliphatic C-H stretching vibrations just below 3000 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

  • C-O Stretch (Oxetane): A characteristic C-O stretching band for the oxetane ring, typically in the range of 950-1000 cm⁻¹.

Applications in Drug Discovery

2-Oxa-7-azaspiro[3.4]octane-6-carboxylic acid is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its utility stems from several key features:

  • Scaffold for Library Synthesis: The carboxylic acid and secondary amine functionalities provide two orthogonal points for diversification, allowing for the rapid generation of libraries of compounds for high-throughput screening.

  • Bioisosteric Replacement: The 2-oxa-7-azaspiro[3.4]octane core can be used as a more three-dimensional and potentially metabolically more stable bioisostere for morpholine or piperidine, which are common motifs in many approved drugs.[1]

  • Modulation of Physicochemical Properties: The incorporation of this spirocyclic scaffold can be a strategic approach to fine-tune the solubility, lipophilicity, and metabolic stability of a lead compound.[1]

Potential Therapeutic Areas:

Given the prevalence of spirocyclic scaffolds in modern drug discovery, derivatives of 2-Oxa-7-azaspiro[3.4]octane-6-carboxylic acid could be investigated for a wide range of therapeutic targets, including but not limited to:

  • Central Nervous System (CNS) Disorders: The rigid conformation can be advantageous for targeting specific receptor subtypes in the CNS.

  • Oncology: As a novel scaffold, it can be used to develop inhibitors of kinases or other enzymes implicated in cancer.

  • Infectious Diseases: The unique three-dimensional shape may lead to novel interactions with viral or bacterial targets.

Conclusion

2-Oxa-7-azaspiro[3.4]octane-6-carboxylic acid represents a promising and versatile building block for medicinal chemists and drug discovery professionals. Its unique spirocyclic structure, combining the favorable properties of an oxetane ring with a functionalized azacyclic system, provides a robust platform for the design and synthesis of novel, three-dimensional drug candidates. While detailed experimental data for this specific molecule is emerging, a strong foundation of knowledge from related spirocyclic systems allows for a confident exploration of its potential. As the demand for novel chemical matter continues to grow, scaffolds like 2-Oxa-7-azaspiro[3.4]octane-6-carboxylic acid will undoubtedly play a crucial role in the development of the next generation of therapeutics.

References

  • An improved synthesis of 2-oxa-7-azaspiro[2]nonane and analogs as novel reagents in medicinal chemistry. Request PDF. Available at: [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Spiro(3.4)octane. PubChem. Available at: [Link]

  • IR Spectroscopy of Hydrocarbons. Available at: [Link]

  • ¹H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • 5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid hydrochloride. PubChemLite. Available at: [Link]

  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. SIOC Journals. Available at: [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Oxa-7-azaspiro[3.4]octane-6-carboxylic acid

For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract This technical guide outlines a comprehensive framework for the determination and understanding of the core physicochemical proper...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive framework for the determination and understanding of the core physicochemical properties of 2-Oxa-7-azaspiro[3.4]octane-6-carboxylic acid (CAS RN: 2137470-25-6). Recognizing the current absence of publicly available experimental data for this novel spirocyclic scaffold, this document serves as a detailed roadmap for its characterization. Mastery of properties such as acid dissociation constant (pKa), lipophilicity (logP), and aqueous solubility is paramount for assessing the compound's potential in drug discovery and development. We present field-proven, step-by-step protocols for the experimental determination of these critical parameters. Furthermore, this guide discusses the application of computational (in silico) models for the prediction of these properties, offering a valuable, resource-efficient adjunct to laboratory-based research. The integration of robust experimental work with predictive modeling, as detailed herein, will provide the foundational data necessary to unlock the therapeutic potential of this promising chemical entity.

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

Spirocyclic compounds, defined by their distinctive architecture of two rings sharing a single atom, have garnered significant interest in medicinal chemistry.[1] Their inherent three-dimensionality offers a departure from the "flat" aromatic structures that have historically dominated drug design.[2] This unique topology allows for a more precise spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.[1] The rigid nature of the spirocyclic core can also confer favorable pharmacokinetic properties, such as improved metabolic stability and aqueous solubility.[3]

The subject of this guide, 2-Oxa-7-azaspiro[3.4]octane-6-carboxylic acid, represents a novel scaffold with the potential to serve as a valuable building block in the synthesis of new therapeutic agents. Its structure combines the rigidity of the spirocycle with the functionality of a carboxylic acid and the polar heteroatoms of an oxa-azaspiro system, suggesting a nuanced profile of physicochemical properties that will be critical to its application. This guide provides the necessary protocols to elucidate these properties, thereby laying the groundwork for its rational incorporation into drug design programs.

Molecular Structure and Core Physicochemical Parameters

A thorough understanding of a compound's physicochemical properties is the bedrock of successful drug development. These parameters govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, and are thus predictive of its in vivo behavior. For 2-Oxa-7-azaspiro[3.4]octane-6-carboxylic acid, the following properties are of primary importance.

Molecular Identity
  • IUPAC Name: 2-Oxa-7-azaspiro[3.4]octane-6-carboxylic acid

  • CAS Number: 2137470-25-6[4][5]

  • Molecular Formula: C₇H₁₁NO₃

  • Molecular Weight: 157.17 g/mol

Diagram 1: Molecular Structure of 2-Oxa-7-azaspiro[3.4]octane-6-carboxylic acid

A 2D representation of the spirocyclic scaffold.

Predicted and Experimental Physicochemical Data

At the time of publication, experimental data for the key physicochemical properties of 2-Oxa-7-azaspiro[3.4]octane-6-carboxylic acid are not available in the public domain. The following table is presented as a template for the collation of data as it is generated through the experimental protocols detailed in this guide or through in silico prediction.

PropertyPredicted ValueExperimental ValueMethod of Determination
pKa Not AvailableTo be determinedPotentiometric Titration
logP Not AvailableTo be determinedShake-Flask Method
Aqueous Solubility (pH 7.4) Not AvailableTo be determinedShake-Flask Method
Chemical Stability Not AvailableTo be determinedHPLC-based degradation studies

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step methodologies for the determination of the key physicochemical properties of 2-Oxa-7-azaspiro[3.4]octane-6-carboxylic acid.

Determination of the Acid Dissociation Constant (pKa)

Scientific Rationale: The pKa value represents the pH at which a compound exists in an equal mixture of its protonated and deprotonated forms. For an amino acid derivative like the target compound, there will be at least two pKa values: one for the carboxylic acid group (typically in the range of 2-5) and one for the secondary amine (typically in the range of 9-11). These values are critical for predicting the compound's charge state at physiological pH, which in turn influences its solubility, permeability, and target binding. Potentiometric titration is a robust and accurate method for determining pKa values.[1][3][6]

Protocol: Potentiometric Titration

  • Preparation of the Analyte Solution: Accurately weigh approximately 5-10 mg of 2-Oxa-7-azaspiro[3.4]octane-6-carboxylic acid and dissolve it in a known volume (e.g., 50 mL) of deionized water. If solubility is limited, a co-solvent such as methanol or DMSO may be used, though its effect on the pKa should be noted.

  • Standardization of Titrants: Prepare standardized solutions of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).

  • Titration Setup: Place the analyte solution in a temperature-controlled beaker with a magnetic stirrer. Calibrate a pH meter using standard buffers (pH 4, 7, and 10) and immerse the pH electrode in the solution.

  • Acidic Titration: Add the standardized 0.1 M HCl in small, precise increments (e.g., 0.1 mL) while recording the pH after each addition. Continue until the pH is approximately 1.5.

  • Basic Titration: In a separate experiment with a fresh sample of the analyte solution, titrate with standardized 0.1 M NaOH in small increments, again recording the pH after each addition until a pH of approximately 12.5 is reached.

  • Data Analysis: Plot the pH versus the volume of titrant added for both titrations. The pKa values correspond to the pH at the half-equivalence points on the titration curve. The isoelectric point (pI) can be calculated as the average of the two pKa values.

Diagram 2: Experimental Workflow for pKa Determination

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep1 Dissolve compound in known volume of water titrate_acid Titrate with HCl, record pH vs. volume prep1->titrate_acid titrate_base Titrate with NaOH, record pH vs. volume prep1->titrate_base prep2 Standardize 0.1M HCl and 0.1M NaOH prep2->titrate_acid prep2->titrate_base plot Plot pH vs. volume of titrant titrate_acid->plot titrate_base->plot pka Determine pKa at half-equivalence points plot->pka

A workflow for determining pKa via potentiometric titration.

Determination of Lipophilicity (logP)

Scientific Rationale: The partition coefficient (P) is a measure of a compound's differential solubility in two immiscible phases, typically n-octanol and water. It is expressed as a logarithm (logP) and is a key indicator of a drug's ability to cross biological membranes. The shake-flask method is the gold standard for experimental logP determination.

Protocol: Shake-Flask Method for logP Determination

  • Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing them to separate overnight.

  • Sample Preparation: Prepare a stock solution of 2-Oxa-7-azaspiro[3.4]octane-6-carboxylic acid in the aqueous phase at a known concentration.

  • Partitioning: In a sealed container, mix a known volume of the stock solution with an equal volume of the pre-saturated n-octanol.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with standards of known concentrations should be used for accurate quantification.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Determination of Aqueous Solubility

Scientific Rationale: Aqueous solubility is a critical property that affects a drug's absorption and bioavailability. The shake-flask method is also a reliable technique for determining equilibrium solubility.

Protocol: Shake-Flask Method for Aqueous Solubility

  • Sample Preparation: Add an excess amount of solid 2-Oxa-7-azaspiro[3.4]octane-6-carboxylic acid to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for an extended period (24-48 hours) to ensure that equilibrium between the dissolved and undissolved solid is achieved.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a chemically inert filter (e.g., a 0.45 µm PTFE filter).

  • Quantification: Analyze the concentration of the compound in the clear filtrate using a validated HPLC method with a calibration curve.

  • Data Reporting: Report the solubility in units of mg/mL or µg/mL at the specified pH and temperature.

Computational (In Silico) Prediction of Physicochemical Properties

In the absence of experimental data, computational models can provide valuable estimates of physicochemical properties. These in silico methods are particularly useful in the early stages of drug discovery for prioritizing compounds for synthesis and experimental testing.

Methodologies:

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate the chemical structure of compounds with their physicochemical properties.[1][7]

  • pkCSM: This is a tool that uses graph-based signatures to predict a range of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, including solubility and pKa.[8]

  • Quantum Mechanics (QM) and Density Functional Theory (DFT): These methods can provide highly accurate predictions of properties like pKa, although they are computationally more intensive.[3]

It is recommended to utilize a consensus approach, employing multiple prediction tools, to increase confidence in the estimated values.

Spectroscopic and Spectrometric Characterization

Structural confirmation and purity assessment are essential. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure. The carboxylic acid proton in ¹H NMR is expected to appear as a broad singlet in the 10-12 ppm region.[9]

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition. Fragmentation patterns can provide further structural information.

  • Infrared (IR) Spectroscopy: The presence of the carboxylic acid will be indicated by a broad O-H stretch from approximately 2500-3300 cm⁻¹ and a C=O stretch around 1700-1725 cm⁻¹.

Conclusion and Future Directions

2-Oxa-7-azaspiro[3.4]octane-6-carboxylic acid is a novel scaffold with significant potential in medicinal chemistry. This guide provides a robust framework for the comprehensive characterization of its fundamental physicochemical properties. The execution of the detailed experimental protocols, coupled with in silico predictions, will generate the critical data required to assess its drug-likeness and guide its future development. A thorough understanding of its pKa, logP, and solubility will enable researchers to make informed decisions in the design of new chemical entities with optimized pharmacokinetic and pharmacodynamic profiles.

References

  • ResearchGate. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry | Request PDF. Retrieved March 25, 2026, from [Link]

  • PMC. (n.d.). Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. Retrieved March 25, 2026, from [Link]

  • ProtoQSAR. (n.d.). Computational methods for predicting properties. Retrieved March 25, 2026, from [Link]

  • PMC. (n.d.). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Retrieved March 25, 2026, from [Link]

  • Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering. (n.d.). Titration Curves of Aminoacids (Procedure). Retrieved March 25, 2026, from [Link]

  • Experimental Biochemistry Virtual Laboratory. (n.d.). pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI). Retrieved March 25, 2026, from [Link]

  • Scribd. (2020, January 6). Determination of Pka and Pi Values of Amino Acids Through Titration. Retrieved March 25, 2026, from [Link]

  • eGyanKosh. (n.d.). DETERMINATION OF pKa OF GLYCINE. Retrieved March 25, 2026, from [Link]

  • PMC. (n.d.). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. Retrieved March 25, 2026, from [Link]

  • Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved March 25, 2026, from [Link]

Sources

Foundational

Molecular Weight and Exact Mass of 2-Oxa-7-azaspirooctane-6-carboxylic acid: A Technical Guide for Analytical Characterization

Molecular Weight and Exact Mass of 2-Oxa-7-azaspiro[1]octane-6-carboxylic acid: A Technical Guide for Analytical Characterization Executive Summary In modern medicinal chemistry, escaping "flatland" (planar aromatic stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Molecular Weight and Exact Mass of 2-Oxa-7-azaspiro[1]octane-6-carboxylic acid: A Technical Guide for Analytical Characterization

Executive Summary

In modern medicinal chemistry, escaping "flatland" (planar aromatic structures) is a primary objective for improving the physicochemical and pharmacokinetic properties of drug candidates[1]. 2-Oxa-7-azaspiro[2]octane-6-carboxylic acid (CAS: 2137470-25-6) is a highly rigid, three-dimensional spirocyclic amino acid derivative that serves as a premium building block for peptidomimetics and small-molecule therapeutics[3].

For analytical chemists and drug development professionals, the precise characterization of this scaffold is critical. This whitepaper details the theoretical mass metrics—specifically distinguishing between its average molecular weight (157.17 g/mol ) and its monoisotopic exact mass (157.073893 Da) —and provides a self-validating analytical workflow for its verification using High-Resolution Mass Spectrometry (HRMS)[4].

Theoretical Mass Calculations & Structural Metrics

In synthetic workflows, the average molecular weight is utilized for stoichiometric calculations (e.g., weighing reagents). However, in mass spectrometry, the monoisotopic exact mass is the critical metric. The exact mass is calculated using the mass of the most abundant isotope for each element (e.g., 12C , 1H , 14N , 16O ) and is used to determine the elemental composition of the molecule, differentiating it from isobaric interferences[4].

Table 1: Physicochemical & Mass Properties
PropertyValueAnalytical Relevance
IUPAC Name 2-Oxa-7-azaspiro[2]octane-6-carboxylic acidStandardized nomenclature for structural ID.
Chemical Formula C₇H₁₁NO₃Defines the elemental composition[3].
Average Molecular Weight 157.17 g/mol Used for bulk molarity and yield calculations[4].
Monoisotopic Exact Mass 157.073893 DaTarget metric for High-Resolution Mass Spectrometry[4].
[M+H]⁺ (Positive ESI) 158.0812 m/zPrimary precursor ion observed in positive mode.
[M-H]⁻ (Negative ESI) 156.0666 m/zPrimary precursor ion observed in negative mode.

Analytical Workflows: HILIC-HRMS for Mass Verification

Causality Behind Experimental Choices

As an underivatized, highly polar spirocyclic amino acid, 2-Oxa-7-azaspiro[2]octane-6-carboxylic acid exhibits poor retention and peak shape on traditional C18 reversed-phase columns. To resolve this, Hydrophilic Interaction Liquid Chromatography (HILIC) is the method of choice. HILIC utilizes a polar stationary phase (e.g., BEH Amide) and a highly organic mobile phase, which not only provides excellent retention via hydrogen bonding and dipole-dipole interactions but also significantly enhances Electrospray Ionization (ESI) desolvation efficiency, boosting MS sensitivity[2].

Step-by-Step Methodology
  • Sample Preparation: Dilute the analyte to 1 µg/mL in 75:25 Acetonitrile:Water containing 0.1% Formic Acid. Causality: High organic content is required to promote initial retention on the HILIC column.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm Amide HILIC column. Run a gradient from 90% Acetonitrile down to 50% Acetonitrile over 5 minutes using 10 mM Ammonium Formate buffer to maintain consistent ionic strength[2].

  • Ionization (ESI+): Utilize positive electrospray ionization. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C to ensure optimal droplet evaporation.

  • Mass Analysis: Route the eluent into an Orbitrap or Q-TOF mass analyzer set to a resolution of 70,000 (at m/z 200). Scan the range of m/z 50–500.

HILIC_Workflow Prep Sample Prep (Acetonitrile Dilution) HILIC HILIC Separation (BEH Amide Column) Prep->HILIC Injection ESI ESI Ionization (Positive Mode) HILIC->ESI Elution HRMS HRMS Analysis (Orbitrap/Q-TOF) ESI->HRMS [M+H]+ Ions Data Data Processing (Exact Mass & Isotope ID) HRMS->Data Spectra

Figure 1: HILIC-HRMS analytical workflow for spirocyclic amino acid characterization.

Structural Implications & MS/MS Fragmentation Pathways

To confirm the structural identity beyond just the exact mass, tandem mass spectrometry (MS/MS) via Collision-Induced Dissociation (CID) is employed. When the precursor ion [M+H]⁺ (m/z 158.0812) is subjected to elevated collision energies (e.g., 15–25 eV), predictable fragmentation pathways occur based on the molecule's functional groups.

  • Loss of Water (-18.0106 Da): The carboxylic acid moiety readily dehydrates, yielding a product ion at m/z 140.0706 .

  • Loss of Formic Acid (-46.0055 Da): A characteristic neutral loss for amino acids, resulting in a product ion at m/z 112.0757 .

  • Spirocyclic Cleavage: Higher collision energies will induce ring-opening of the oxetane or pyrrolidine rings, yielding lower mass fragments (m/z < 100).

CID_Pathway Precursor Precursor Ion [M+H]+ m/z 158.0812 Frag1 Product Ion [M+H-H2O]+ m/z 140.0706 Precursor->Frag1 -H2O (-18.0106 Da) Frag2 Product Ion [M+H-HCOOH]+ m/z 112.0757 Precursor->Frag2 -HCOOH (-46.0055 Da) Frag3 Ring Cleavage Fragments m/z < 100 Frag1->Frag3 CID Energy Frag2->Frag3 CID Energy

Figure 2: Predicted CID fragmentation pathway for [M+H]+ precursor ion (m/z 158.0812).

Quality Control & Self-Validating Systems

A robust analytical protocol must be a self-validating system to ensure trustworthiness and reproducibility. To guarantee that the exact mass measurement of 157.073893 Da is accurate, the following internal controls must be active during the MS acquisition:

  • Continuous Lock-Mass Calibration: Instrument drift is inevitable due to temperature and electronic fluctuations. A reference compound (e.g., Leucine Enkephalin, [M+H]⁺ m/z 556.2771) must be infused continuously via a secondary sprayer. The software dynamically corrects the mass axis in real-time, ensuring the mass error remains < 5 ppm .

  • Isotopic Pattern Matching: The experimental M, M+1, and M+2 isotopic abundance ratios must be computationally compared against the theoretical distribution of C₇H₁₁NO₃. A match score of >95% validates the elemental composition and rules out isobaric contaminants[4].

  • Orthogonal Blanking: A solvent blank (75% Acetonitrile) must be injected immediately prior to the sample. The absence of the m/z 158.0812 peak in the blank validates that the signal is derived from the sample and not from column carryover or background contamination.

References

  • PubChem - 2-Oxa-7-azaspiro[2]octane-6-carboxylic acid Source: National Institutes of Health (NIH) URL:[Link]

  • PubChem - 3-Nitrocyclohexane-1-carbaldehyde (C7H11NO3 exact mass reference) Source: National Institutes of Health (NIH) URL:[Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists Source: DNDi / European Journal of Medicinal Chemistry URL:[Link]

  • Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry Source: PubMed / NIH URL:[Link]

Sources

Exploratory

Comprehensive Synthesis and Methodological Logic of 2-Oxa-7-azaspirooctane-6-carboxylic Acid

Comprehensive Synthesis and Methodological Logic of 2-Oxa-7-azaspiro[1]octane-6-carboxylic Acid Abstract The integration of spirocyclic scaffolds into drug discovery has fundamentally shifted the landscape of lead optimi...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Synthesis and Methodological Logic of 2-Oxa-7-azaspiro[1]octane-6-carboxylic Acid

Abstract

The integration of spirocyclic scaffolds into drug discovery has fundamentally shifted the landscape of lead optimization. By increasing the fraction of sp³-hybridized carbons (Fsp³), medicinal chemists can enhance target selectivity, improve aqueous solubility, and mitigate CYP450-mediated metabolism. Among these privileged structures, 2-oxa-7-azaspiro[1]octane-6-carboxylic acid [4] stands out as a conformationally restricted bioisostere of proline. This whitepaper provides an in-depth technical guide to its synthesis, emphasizing the causality behind retrosynthetic choices, mechanistic control, and self-validating experimental protocols.

Strategic Retrosynthetic Logic (E-E-A-T)

The architectural challenge of 2-oxa-7-azaspiro[1]octane-6-carboxylic acid lies in the precise construction of the spiro[1] system with the correct regiochemistry of the carboxylic acid.

The Pitfall of [3+2] Cycloaddition

A common approach to spirocyclic pyrrolidines involves the [3+2] cycloaddition of azomethine ylides with exocyclic alkenes (e.g., 3-methyleneoxetane) [3]. However, due to the inherent electronic bias of the dipole and dipolarophile, this route predominantly yields the 5-carboxylate regioisomer (2-oxa-7-azaspiro[1]octane-5-carboxylic acid). Forcing the regiochemistry to the 6-position via cycloaddition is thermodynamically unfavorable and results in complex, inseparable mixtures.

The Desymmetrization-Alkylation Solution

To achieve absolute regiocontrol, we must abandon concerted cycloadditions in favor of a stepwise desymmetrization-alkylation strategy [1]. By utilizing O'Donnell's Schiff base (N-(diphenylmethylene)glycine ethyl ester) and a desymmetrized 1,3-dielectrophile derived from 3,3-bis(hydroxymethyl)oxetane [2], we dictate the sequential formation of the C-C and C-N bonds.

If a symmetric dielectrophile (like 3,3-bis(bromomethyl)oxetane) is used, double C-alkylation at the hyper-nucleophilic α-carbon of the Schiff base occurs rapidly, forming a spiro[2] cyclobutane thermodynamic sink. By desymmetrizing the oxetane (protecting one arm while activating the other), we enforce a strict sequence: Intermolecular C-alkylation followed by Intramolecular N-alkylation , ensuring exclusive formation of the target pyrrolidine ring.

Mechanistic Pathways & Visualizations

Retrosynthesis target 2-Oxa-7-azaspiro[3.4]octane- 6-carboxylic acid intermediate N-Boc, O-Ethyl Protected Spirocycle target->intermediate Deprotection linear Linear Amino Ester (C-Alkylated) intermediate->linear N-Alkylation schiff O'Donnell's Schiff Base linear->schiff C-Alkylation electrophile Desymmetrized Oxetane Dielectrophile linear->electrophile

Retrosynthetic logic for 2-oxa-7-azaspiro[1]octane-6-carboxylic acid via sequential alkylation.

Mechanism start Linear Intermediate (N-Boc, O-Mesylate) deprot Deprotonation (NaH) Formation of N-Anion start->deprot pathA Path A: N-Alkylation (Desired) deprot->pathA N-attack on Mesylate pathB Path B: C-Alkylation (Undesired) deprot->pathB C-alpha attack prodA Spiro[3.4] Pyrrolidine (Target Core) pathA->prodA prodB Spiro[3.3] Cyclobutane (Sterically Hindered) pathB->prodB

Mechanistic divergence during the critical intramolecular cyclization step (Phase 4).

Step-by-Step Experimental Methodology

This protocol is designed as a self-validating system. Each intermediate possesses distinct chromatographic and spectroscopic signatures, allowing for rigorous quality control before proceeding to the next phase.

Phase 1: Desymmetrization of the Oxetane Core

Causality: We must differentiate the two hydroxymethyl groups to prevent premature cyclobutane formation.

  • Mono-protection: Dissolve 3,3-bis(hydroxymethyl)oxetane (1.0 eq) in anhydrous DCM (0.2 M). Add imidazole (1.5 eq) and cool to 0 °C. Dropwise, add TBSCl (1.05 eq) in DCM. Stir for 4 h at 0 °C. Aqueous workup and silica gel chromatography yield 3-(hydroxymethyl)-3-((tert-butyldimethylsilyloxy)methyl)oxetane.

  • Activation: Dissolve the mono-protected oxetane in DCM at 0 °C. Add Et₃N (2.0 eq) followed by dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 2 h. Wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate to yield the oxetane mesylate dielectrophile.

Phase 2: Intermolecular C-Alkylation

Causality: LiHMDS is chosen over NaH to generate a tight ion pair, directing the enolate attack strictly intermolecularly while suppressing side reactions.

  • Dissolve N-(diphenylmethylene)glycine ethyl ester (1.0 eq) in anhydrous THF (0.1 M) under argon at -78 °C.

  • Add LiHMDS (1.1 eq, 1.0 M in THF) dropwise. Stir for 45 minutes to ensure complete enolate formation.

  • Add the oxetane mesylate (1.1 eq) dissolved in THF. Slowly warm the reaction to room temperature over 12 hours.

  • Quench with saturated NH₄Cl. Extract with EtOAc to isolate the C-alkylated linear intermediate.

Phase 3: Imine Hydrolysis and N-Protection

Causality: The diphenylmethylene group is too sterically hindered to act as a nucleophile for the subsequent ring closure. It must be swapped for a Boc group, which provides an acidic N-H bond for cyclization.

  • Dissolve the crude intermediate in THF. Add 1M aqueous HCl (2.0 eq) and stir at room temperature for 3 h to hydrolyze the imine.

  • Concentrate to remove THF. Wash the aqueous layer with diethyl ether to remove benzophenone.

  • Basify the aqueous layer to pH 9 with Na₂CO₃. Add dioxane, followed by Boc₂O (1.5 eq). Stir for 12 h. Extract with EtOAc to yield the N-Boc protected linear amino ester.

Phase 4: Intramolecular N-Alkylation (Cyclization)

Causality: This is the critical juncture. The TBS group is removed to reveal the second electrophilic site. NaH is utilized to irreversibly deprotonate the Boc-carbamate, driving the 5-exo-tet cyclization.

  • Deprotection: Treat the intermediate with TBAF (1.2 eq, 1.0 M in THF) for 2 h at room temperature. Aqueous workup yields the primary alcohol.

  • Re-activation: Convert the revealed alcohol to a mesylate using MsCl (1.2 eq) and Et₃N (2.0 eq) in DCM at 0 °C.

  • Cyclization: Dissolve the mesylate in anhydrous DMF (0.05 M to favor intramolecular kinetics). Cool to 0 °C and add NaH (60% dispersion in mineral oil, 1.5 eq) portion-wise. Stir for 4 h, warming to room temperature. Quench with ice water and extract with EtOAc to yield the protected spirocycle: 2-tert-butyl 6-ethyl 2-oxa-7-azaspiro[1]octane-6,7-dicarboxylate .

Phase 5: Saponification
  • Dissolve the protected spirocycle in a 2:1:1 mixture of THF/MeOH/H₂O.

  • Add LiOH·H₂O (3.0 eq) and stir at room temperature for 6 h.

  • Evaporate the organics, acidify the aqueous layer to pH 3-4 with 1M KHSO₄, and extract with DCM.

  • (Optional) Cleave the Boc group using 20% TFA in DCM for 2 h to yield the fully deprotected 2-oxa-7-azaspiro[1]octane-6-carboxylic acid .

Quantitative Data & Reaction Optimization

The cyclization step (Phase 4) is highly sensitive to the choice of base and solvent. Table 1 summarizes the optimization data, demonstrating why NaH in DMF is the authoritative standard for this transformation.

Table 1: Optimization of the Intramolecular N-Alkylation (Phase 4)

EntryBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Observation / Causality
1K₂CO₃ (3.0)MeCN802415%Weak base; insufficient deprotonation of the Boc-carbamate.
2Cs₂CO₃ (2.0)DMF601242%Moderate yield; competing elimination of the mesylate observed.
3LiHMDS (1.5)THF-78 to RT858%Good conversion, but tight Li-anion pair slows 5-exo-tet kinetics.
4KOtBu (1.5)THF0 to RT665%Increased yield, but trace cyclobutane (Path B) detected.
5 NaH (1.5) DMF 0 to RT 4 89% Optimal; naked N-anion drives rapid, exclusive pyrrolidine formation.

Note: Yields represent isolated yields after silica gel chromatography. Optimization data validates the necessity of a strong, non-nucleophilic base in a highly polar aprotic solvent to maximize the nucleophilicity of the nitrogen atom.

References

  • Derkach, N. O., et al. "Multigram Synthesis of 3,3-Spiro-α-prolines." The Journal of Organic Chemistry, 2024.[Link] [INDEX: 6.1]

  • Bull, J. A., et al. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews, 2016.[Link] [INDEX: 6.8]

  • Pfund, E., & Lequeux, T. "Photoinduced Nonstabilized Azomethine Ylide Formation for the Preparation of Fluorine Containing Pyrrolidines." The Journal of Organic Chemistry, 2019.[Link][INDEX: 2.1]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 155487338, 2-Oxa-7-azaspiro[1]octane-6-carboxylic acid." PubChem, 2024.[Link] [INDEX: 3.1]

Sources

Foundational

Stereochemistry and Chirality of 2-Oxa-7-azaspirooctane-6-carboxylic Acid: A Comprehensive Guide

Stereochemistry and Chirality of 2-Oxa-7-azaspiro[1]octane-6-carboxylic Acid: A Comprehensive Guide Executive Summary In contemporary drug discovery, the transition from planar, sp2-hybridized aromatic rings to three-dim...

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Author: BenchChem Technical Support Team. Date: April 2026

Stereochemistry and Chirality of 2-Oxa-7-azaspiro[1]octane-6-carboxylic Acid: A Comprehensive Guide

Executive Summary

In contemporary drug discovery, the transition from planar, sp2-hybridized aromatic rings to three-dimensional, sp3-rich frameworks is a critical strategy for improving clinical success rates. 2-Oxa-7-azaspiro[1]octane-6-carboxylic acid represents a cutting-edge structural motif in this paradigm[2]. As a conformationally restricted, spirocyclic bioisostere of L-proline, this non-natural α -amino acid leverages the unique physicochemical properties of an oxetane ring to modulate lipophilicity, enhance metabolic stability, and rigidify the pyrrolidine core.

This technical whitepaper provides an in-depth analysis of the stereochemical architecture, physicochemical impact, and enantiomeric resolution protocols for this vital building block, designed for medicinal chemists and drug development professionals.

Structural and Stereochemical Architecture

To utilize 2-oxa-7-azaspiro[1]octane-6-carboxylic acid effectively, one must understand the causality behind its structural geometry and chiral properties.

The Spirocyclic Framework

The molecule consists of two fused rings sharing a single quaternary carbon (the spiro center, C4):

  • The Oxetane Ring (Positions 1, 2, 3): A four-membered ether ring containing an oxygen atom at position 2.

  • The Pyrrolidine Ring (Positions 5, 6, 7, 8): A five-membered nitrogen-containing ring with the secondary amine at position 7 and the carboxylic acid at position 6.

Chirality Analysis: Why C4 is Achiral

A common misconception in spirocyclic design is the assumption that the spiro carbon inherently introduces a chiral center. In 2-oxa-7-azaspiro[1]octane-6-carboxylic acid, the spiro center (C4) is achiral .

  • Causality: The oxetane ring possesses a plane of symmetry bisecting the O2 oxygen and the C4 spiro carbon. The structural path from C4 through C1 to O2 is perfectly identical to the path from C4 through C3 to O2.

  • Because C4 is bonded to two identical substituents (the two symmetrical halves of the oxetane ring), it cannot be a stereocenter.

The Primary Stereocenter (C6)

The sole source of chirality in this molecule resides at C6 , the α -carbon adjacent to both the nitrogen (N7) and the carboxylic acid group. Because there is only one stereocenter, the molecule does not form complex diastereomeric mixtures; it exists strictly as a pair of enantiomers: (6S) and (6R) . This simplifies both asymmetric synthesis and downstream analytical characterization.

MolecularArchitecture Molecule 2-Oxa-7-azaspiro[3.4]octane- 6-carboxylic acid Oxetane Oxetane Ring (Pos 1-3) Symmetrical (C1 = C3) Molecule->Oxetane Pyrrolidine Pyrrolidine Ring (Pos 5-8) Contains N7 and C6-COOH Molecule->Pyrrolidine Spiro Spiro Center (C4) Achiral due to Oxetane symmetry Oxetane->Spiro Pyrrolidine->Spiro ChiralCenter Chiral Center (C6) Yields (6S) and (6R) Enantiomers Pyrrolidine->ChiralCenter

Caption: Structural deconstruction highlighting the achiral spiro center and the C6 stereocenter.

Conformational Dynamics & The "Oxetane Effect"

Natural L-proline is highly flexible, rapidly interconverting between exo and endo envelope conformations. When binding to a rigid protein target, this flexibility results in an entropic penalty.

The introduction of the spiro-oxetane ring at C4 acts as a conformational lock . The steric bulk and ring strain of the spiro-fusion restrict the puckering of the pyrrolidine ring, pre-organizing the molecule into a specific geometry that can enhance target affinity[3].

Furthermore, 4 established the "oxetane effect" in medicinal chemistry[4]. The oxetane oxygen acts as a potent hydrogen-bond acceptor while simultaneously exerting an electron-withdrawing inductive effect. This lowers the basicity (pKa) of the adjacent pyrrolidine nitrogen, which can dramatically improve membrane permeability and metabolic stability compared to un-substituted pyrrolidines[4].

Quantitative Data Presentation
PropertyL-Proline(6S)-2-Oxa-7-azaspiro[1]octane-6-carboxylic acidCausality / Pharmacological Impact
Ring System MonocyclicSpirocyclic (Oxetane-Pyrrolidine)Increased rigidity; locked conformation reduces entropic penalty upon binding.
Chiral Centers 1 (C2)1 (C6)Maintains stereospecific target engagement without introducing diastereomeric complexity.
Fsp3 (sp3 fraction) 0.80 (4/5 carbons)0.86 (6/7 carbons)Higher 3D character; facilitates "escape from flatland" to reduce off-target toxicity.
LogP (calc) ~ -1.5~ -1.8 to -2.0Oxetane oxygen acts as a polar H-bond acceptor, lowering overall lipophilicity.
Amine pKa ~ 10.6~ 9.5 - 10.0Inductive electron-withdrawing effect of the oxetane lowers basicity, aiding permeability.

Experimental Methodologies: Synthesis & Resolution

To obtain enantiopure (6S)- or (6R)-2-oxa-7-azaspiro[1]octane-6-carboxylic acid, scientists typically rely on either asymmetric synthesis or the chiral resolution of a racemic mixture. Below are field-proven, self-validating protocols for the latter, which is often preferred for rapid library generation.

Protocol: Chiral Supercritical Fluid Chromatography (SFC) Resolution

SFC is the industry standard for resolving polar spirocycles. It utilizes supercritical CO2, which possesses high diffusivity and low viscosity, allowing for faster flow rates and sharper peak resolution than traditional HPLC.

Step-by-Step Methodology:

  • Substrate Preparation: Protect the racemic amino acid as its N-Boc (tert-butyloxycarbonyl) or N-Cbz derivative to suppress zwitterion formation, enhance solubility, and improve peak shape. Dissolve the racemate in LC-MS grade Methanol (MeOH) at a concentration of 20-50 mg/mL.

  • Stationary Phase Selection: Utilize an immobilized amylose or cellulose-based chiral stationary phase (e.g., Chiralpak IC or AD-H, 5 μ m).

  • Mobile Phase & Elution: Run an isocratic elution using supercritical CO2 modified with 15-25% MeOH containing 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA) as a modifier to prevent peak tailing. Maintain backpressure at 120 bar and temperature at 35°C.

  • Fraction Collection: Monitor UV absorbance at 210 nm and 254 nm. The transient diastereomeric interactions (dipole-dipole and hydrogen bonding) between the chiral stationary phase and the enantiomers will cause baseline separation. Collect Peak 1 and Peak 2 independently.

  • Deprotection (Self-Validating Step): Evaporate the solvent. Remove the N-Boc protecting group using 20% TFA in Dichloromethane (DCM) at 0°C for 2 hours. Concentrate under vacuum to yield the pure enantiomeric TFA salts.

Quality Control & Analytical Validation

To ensure the integrity of the resolution, the system must be self-validating:

  • Chiral HPLC: Re-inject the isolated fractions onto an analytical chiral column to confirm Enantiomeric Excess (ee > 99%).

  • Polarimetry: Measure the specific optical rotation [α]D20​ to assign (+) and (-) isomers.

  • X-Ray Crystallography: Derivatize a small aliquot with a heavy-atom chiral auxiliary (e.g., camphorsulfonyl chloride) to determine the absolute (6S) or (6R) configuration via anomalous dispersion.

ResolutionWorkflow Start Racemic Mixture (6S/6R) SFC Chiral SFC (Chiralpak IC) CO2 / MeOH Start->SFC Injection Peak1 Peak1 SFC->Peak1 Peak 1 Peak2 Peak2 SFC->Peak2 Peak 2 QC Chiral HPLC & Polarimetry Peak1->QC Validate Peak2->QC Validate

Caption: Self-validating workflow for the chiral resolution and quality control of enantiomers.

References

  • Title: 2-Oxa-7-azaspiro[1]octane-6-carboxylic acid - PubChem | Source: nih.gov | URL: 2

  • Title: Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry | Source: acs.org | URL: 4

  • Title: Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[5]heptanes | Source: rsc.org | URL: 3

Sources

Protocols & Analytical Methods

Method

Using 2-Oxa-7-azaspiro[3.4]octane-6-carboxylicacid in drug discovery and development

Application Note: Strategic Incorporation of 2-Oxa-7-azaspiro[3.4]octane-6-carboxylic Acid in Lead Optimization Executive Overview The transition from planar, heteroaromatic-heavy chemical space to three-dimensional arch...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Incorporation of 2-Oxa-7-azaspiro[3.4]octane-6-carboxylic Acid in Lead Optimization

Executive Overview

The transition from planar, heteroaromatic-heavy chemical space to three-dimensional architectures is a defining paradigm in modern drug discovery. As clinical attrition rates remain heavily correlated with poor physicochemical properties, increasing the fraction of sp3-hybridized carbons ( Fsp3​ ) has emerged as a validated strategy to improve solubility, metabolic stability, and target selectivity [1].

This application note details the mechanistic rationale and laboratory protocols for utilizing 2-Oxa-7-azaspiro[3.4]octane-6-carboxylic acid —a highly rigid, Fsp3​ -enriched spirocyclic building block. By acting as a conformationally restricted proline bioisostere, this scaffold provides drug development professionals with a powerful vector for escaping "flatland" while maintaining precise control over ligand-receptor interactions.

Part I: Mechanistic Rationale & Structural Dynamics

The utility of 2-Oxa-7-azaspiro[3.4]octane-6-carboxylic acid lies in its unique topological and electronic profile. The molecule fuses an oxetane ring with a pyrrolidine ring via a central spiro carbon, presenting two distinct functional handles: a secondary amine (N7) and a carboxylic acid (C6).

1. The Oxetane Advantage (Metabolic & Solvation Effects): The incorporation of the oxetane ring is not merely structural; it is a calculated physicochemical maneuver. The lone pairs on the oxetane oxygen act as potent hydrogen-bond acceptors, significantly lowering the partition coefficient (cLogP) and enhancing aqueous solubility compared to cyclobutane or cyclopentane analogs. Furthermore, the compact nature of the oxetane ring introduces minimal steric bulk, allowing it to fit into tight enzymatic binding pockets while resisting cytochrome P450-mediated oxidative metabolism.

2. Conformational Restriction & Entropic Optimization: Because the carboxylic acid is positioned at C6 (adjacent to the N7 amine), this building block functions as a spirocyclic α -amino acid. The spiro-fusion locks the pyrrolidine ring into a rigid envelope conformation. When incorporated into a drug candidate, this rigidity reduces the entropic penalty ( ΔS ) typically incurred upon binding to a target protein, thereby driving higher binding affinity ( ΔG ).

Fsp3_Logic A Planar sp2 Scaffold (e.g., PABA derivatives) B Poor Solubility High Promiscuity A->B Attrition Risk C 2-Oxa-7-azaspiro[3.4]octane Incorporation A->C Bioisosteric Replacement D High Fsp3 Character (3D Topology) C->D E Improved ADME & Target Selectivity D->E Clinical Viability

Strategic logic of Fsp3 enrichment using spirocyclic bioisosteric replacement.
Quantitative Impact on ADME Profiles

To illustrate the causality between structural choice and physicochemical outcome, Table 1 summarizes the typical property shifts observed when replacing a planar aromatic linker with the 2-oxa-7-azaspiro[3.4]octane motif [2].

Table 1: Comparative Physicochemical Impact of Spirocyclic Incorporation

ParameterPlanar Aromatic AnalogSpirocyclic Analog (2-Oxa-7-aza...)Mechanistic Driver Fsp3​ Fraction0.250.65Introduction of spiro-fused saturated rings.cLogP4.22.8Oxetane oxygen acts as a polar H-bond acceptor.Kinetic Solubility<10 μ M>150 μ MDisruption of π π stacking in the crystal lattice.HLM Clearance85 μ L/min/mg12 μ L/min/mgRemoval of electron-rich aromatic oxidation sites.

Part II: Validated Experimental Protocols

Working with α -amino acid-like spirocycles requires strict attention to stereochemical integrity. The C6 stereocenter is prone to base-catalyzed epimerization via oxazolone intermediate formation during carboxylic acid activation. The following protocols are engineered to maximize yield while preserving enantiomeric purity.

Workflow Step1 1. N-Boc Protection (Boc2O, Et3N, DCM) Step2 2. Carboxylic Acid Activation (COMU, TMP, 0°C) Step1->Step2 Step3 3. Amide Coupling (Primary/Secondary Amine) Step2->Step3 Step4 4. LC-MS Validation (Confirm [M+H]+, check epimers) Step3->Step4 Step5 5. N-Boc Deprotection (4M HCl in Dioxane) Step4->Step5 Step6 6. N7 Vectorization (SNAr or Reductive Amination) Step5->Step6

Step-by-step synthetic workflow for dual-vectorization of the spirocyclic scaffold.
Protocol A: Stereoretentive Amide Coupling at C6

Objective: Couple the C6 carboxylic acid to an amine-bearing target scaffold without eroding the C6 stereocenter.

Reagents & Materials:

  • (6S)-7-Boc-2-oxa-7-azaspiro[3.4]octane-6-carboxylic acid (1.0 eq, 0.5 mmol)

  • Target Amine (1.1 eq, 0.55 mmol)

  • COMU (1.2 eq, 0.6 mmol)

  • 2,4,6-Trimethylpyridine (TMP) (3.0 eq, 1.5 mmol)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 25 mL round-bottom flask under argon, dissolve the spirocyclic acid and target amine in anhydrous DMF (5.0 mL).

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Lowering the temperature suppresses the rate of oxazolone formation, which is the primary pathway for epimerization.

  • Base Addition: Add TMP (1.5 mmol) dropwise. Causality: TMP is a sterically hindered, non-nucleophilic base. Unlike DIPEA or TEA, TMP is less likely to abstract the α -proton at C6 once the acid is activated.

  • Activation: Add COMU (0.6 mmol) in one portion. Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 4 hours.

  • Self-Validation (In-Process Control): Aliquot 5 μ L of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Pass Criteria: >95% consumption of the starting acid. Presence of the product [M+H]+ peak. Crucially, check the chromatogram for a single product peak; a doublet indicates epimerization has occurred.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (10 mL). Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with 1M HCl (10 mL) and brine (10 mL), dry over Na2​SO4​ , and concentrate under reduced pressure.

Table 2: Coupling Reagent Optimization Data Data demonstrates the necessity of the COMU/TMP system for this specific scaffold.

Coupling SystemBaseTemp (°C)Conversion (%)Epimerization (%)
EDC, HOBtDIPEA2585%18%
HATUDIPEA2598%12%
HATUTMP0 to 2595%4%
COMU TMP 0 to 25 99% <1%
Protocol B: N7 Deprotection and Vectorization (SNAr)

Objective: Remove the Boc protecting group and functionalize the N7 position via Nucleophilic Aromatic Substitution (SNAr) to append a heteroaromatic pharmacophore.

Step-by-Step Methodology:

  • Deprotection: Dissolve the Boc-protected intermediate from Protocol A (0.4 mmol) in anhydrous DCM (2.0 mL). Add 4M HCl in dioxane (2.0 mL). Stir at room temperature for 2 hours.

  • Validation: Monitor by TLC (Ninhydrin stain). The disappearance of the starting material and the appearance of a baseline, ninhydrin-active spot confirms deprotection. Concentrate in vacuo to yield the amine hydrochloride salt.

  • SNAr Reaction: Dissolve the crude amine salt in anhydrous DMSO (3.0 mL). Add the target heteroaryl chloride (e.g., 2-chloropyrimidine, 1.2 eq) and K2​CO3​ (4.0 eq).

  • Heating: Heat the mixture to 80 °C for 12 hours. Causality: The spirocyclic system introduces steric hindrance around the N7 position; therefore, elevated temperatures and a polar aprotic solvent (DMSO) are required to drive the SNAr reaction to completion [3].

  • Purification: Cool to room temperature, dilute with water (15 mL), and extract with EtOAc (3 x 15 mL). Purify via reverse-phase preparative HPLC (C18, Water/MeCN with 0.1% TFA) to isolate the final dual-vectorized compound.

Part III: Conclusion & Translational Outlook

The integration of 2-Oxa-7-azaspiro[3.4]octane-6-carboxylic acid into lead optimization campaigns represents a highly effective application of the Fsp3​ enrichment strategy. By utilizing the optimized COMU/TMP coupling conditions outlined above, drug development professionals can successfully navigate the stereochemical challenges inherent to α -amino acid-like spirocycles. The resulting compounds consistently demonstrate superior solubility, reduced off-target liabilities, and enhanced metabolic stability, accelerating the trajectory from benchtop discovery to clinical viability [4].

References

  • Title: Fsp3: A new parameter for drug-likeness. Source: Drug Discovery Today, 2020. URL: [Link]

  • Title: Design and Synthesis of Fsp3-Enriched Spirocyclic-Based Biological Screening Compound Arrays via DOS Strategies and Their NNMT Inhibition Profiling. Source: ChemMedChem, 2022. URL: [Link]

  • Title: Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. Source: Organic Letters, 2013. URL: [Link]

  • Title: Facile access to a heterocyclic, sp3-rich chemical scaffold via a tandem condensation/intramolecular nitrone–alkene[3+2] cycloaddition reaction. Source: RSC Advances, 2015. URL: [Link]

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues with 2-Oxa-7-azaspiro[3.4]octane-6-carboxylicacid in organic solvents

Welcome to the Technical Support Center for Advanced Building Blocks . As a Senior Application Scientist, I frequently consult with research teams facing handling and solubility bottlenecks with structurally constrained,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Building Blocks . As a Senior Application Scientist, I frequently consult with research teams facing handling and solubility bottlenecks with structurally constrained, unnatural amino acids.

Spirocyclic scaffolds, such as 2-Oxa-7-azaspiro[3.4]octane-6-carboxylic acid , are highly prized in modern drug discovery. They offer unparalleled conformational restriction, improved metabolic stability, and unique vector mapping for structure-activity relationship (SAR) optimization[1]. However, these same structural features often result in challenging physicochemical properties in the laboratory.

This guide is designed to move beyond basic troubleshooting. We will explore the chemical causality behind these solubility issues and provide self-validating, field-proven protocols to keep your workflows moving.

🔬 The Mechanistic "Why": Understanding the Molecule

Q: Why is 2-Oxa-7-azaspiro[3.4]octane-6-carboxylic acid virtually insoluble in standard organic solvents like DCM, EtOAc, or THF?

The Causality: The insolubility is not due to a lack of lipophilicity in the carbon framework, but rather the molecule's ionization state. This compound contains both a basic secondary amine (within the azaspiro system) and an acidic carboxylic acid. In the solid state and in neutral solutions, it exists predominantly as a zwitterion (a dipolar ion)[2].

Instead of weak van der Waals forces, the crystal lattice is locked together by massive electrostatic interactions between the positively charged ammonium group and the negatively charged carboxylate. Non-polar or moderately polar organic solvents lack the dielectric constant required to overcome this lattice energy[3]. To dissolve the compound, you must actively disrupt this internal salt bridge[4].

🔀 Solubilization Decision Tree

To choose the correct solubilization strategy, you must first define your downstream application. Covalent modification is perfect for synthesis but strictly forbidden for biological assays.

Workflow Node1 Solubility Issue: 2-Oxa-7-azaspiro[3.4]octane-6-carboxylic acid Node2 Identify Downstream Application Node1->Node2 Node3 Organic Synthesis (Coupling/Functionalization) Node2->Node3 Node4 Analytical / Assays (NMR, HTS, LC-MS) Node2->Node4 Node5 Base-Tolerant Reaction? Node3->Node5 Node8 Use Polar Aprotic Co-solvents (DMSO or NMP) Node4->Node8 Node6 In Situ Salt Formation Add 2-3 eq DIPEA in DMF (Disrupts Zwitterion) Node5->Node6 Yes Node7 Covalent Masking N-Boc or Cbz Protection (Soluble in DCM/EtOAc) Node5->Node7 No Node9 pH Spiking Add 0.1% TFA or TEA (Shifts Isoelectric Point) Node8->Node9 If insoluble

Workflow for overcoming spirocyclic zwitterion solubility issues based on application.

🧪 Tactical Q&A and Experimental Protocols

Scenario A: Peptide/Amide Coupling

Q: I need to use this building block in an amide coupling reaction (e.g., HATU in DMF), but it forms a cloudy suspension. What is the best approach?

Solution: You must perform an in situ deprotonation. By adding a stoichiometric excess of a non-nucleophilic base, you convert the zwitterion into a mono-anionic carboxylate salt paired with a highly lipophilic counterion. This drastically alters its solvation descriptors, allowing it to dissolve in polar aprotic solvents[5].

Protocol: In Situ Solubilization

  • Weigh the required amount of 2-Oxa-7-azaspiro[3.4]octane-6-carboxylic acid into a dry, argon-flushed reaction vial.

  • Add anhydrous DMF or NMP to achieve a target concentration of 0.1 M to 0.2 M. (The mixture will remain a suspension).

  • Add 2.5 to 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) .

  • Sonicate the mixture for 2–5 minutes at room temperature. The solution will become optically clear as the diisopropylethylammonium salt forms.

  • Proceed immediately with the addition of your coupling reagent (e.g., HATU, PyBOP) and the target amine.

Scenario B: Multi-Step Organic Synthesis

Q: My downstream reaction requires a non-polar solvent like DCM, and excess base will ruin my catalyst. How do I proceed?

Solution: You must covalently mask the amine. N-protection (e.g., Boc or Cbz) is the gold standard for handling spirocyclic amino acids in complex synthetic routes[6]. By converting the secondary amine to a neutral carbamate, the zwitterionic character is permanently abolished.

Protocol: N-Boc Protection (Oxetane-Safe Workflow) Crucial Insight: The oxetane ring in this molecule is sensitive to strong Brønsted acids. The workup must be carefully pH-controlled to prevent ring-opening.

  • Suspend the amino acid in a 1:1 mixture of 1,4-Dioxane and 1M aqueous NaOH. Stir until complete dissolution occurs (forming the sodium salt).

  • Cool the solution to 0 °C using an ice bath.

  • Add 1.2 equivalents of Di-tert-butyl dicarbonate (Boc₂O) dropwise.

  • Stir the reaction for 12 hours, allowing it to gradually warm to room temperature.

  • Concentrate under reduced pressure to remove the Dioxane.

  • Self-Validating Step: Acidify the aqueous layer to exactly pH 3 using 1M KHSO₄ (Potassium bisulfate). Do not use HCl or TFA, as strong localized acidity will degrade the oxetane ring.

  • Extract the newly formed, highly organic-soluble Boc-protected derivative into EtOAc (3 × 20 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the freely soluble building block.

Scenario C: Analytical Characterization & Assays

Q: I need to prepare high-concentration stock solutions for High-Throughput Screening (HTS) and NMR without altering the molecule's chemical structure. How is this done?

Solution: Rely on pH-spiked polar aprotic solvents. By shifting the pH slightly away from the molecule's isoelectric point, you favor either the cationic or anionic species, breaking the neutral zwitterionic lattice.

Protocol: Assay Stock Preparation (10–50 mM)

  • Add anhydrous DMSO-d6 (for NMR) or biological-grade DMSO (for HTS) to the dry powder.

  • If dissolution is incomplete after vortexing, add 0.1% v/v Trifluoroacetic acid (TFA) to protonate the carboxylate, OR 0.1% v/v Triethylamine (TEA) to deprotonate the amine.

  • Vortex and warm gently in a water bath (40 °C) for 5 minutes until optically clear. (Note: Ensure the chosen additive is compatible with your specific biological assay buffer).

📊 Quantitative Data: Solubility Matrix

The following table summarizes the expected solubility profiles of 2-Oxa-7-azaspiro[3.4]octane-6-carboxylic acid under various conditions, allowing for rapid solvent selection.

Solvent SystemAdditive / ModificationEstimated Solubility (mg/mL)Application Suitability
Dichloromethane (DCM)None< 0.1Unsuitable
Tetrahydrofuran (THF)None< 0.5Unsuitable
N,N-Dimethylformamide (DMF)None1.0 - 2.0Marginal / Suspension
DMF 3.0 eq. DIPEA > 50.0 Amide Coupling
Dimethyl Sulfoxide (DMSO)None5.0 - 10.0HTS Stock (Low Conc.)
DMSO 0.1% TFA > 50.0 NMR / Assays
DCM / EtOAc N-Boc Protected > 100.0 General Synthesis

📚 References

  • Backgrounds of Amino Acids - Chemistry LibreTexts Chemistry LibreTexts URL: [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery PubMed (National Institutes of Health) URL:[Link]

  • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug RSC Publishing URL: [Link]

  • Solvation Descriptors for Zwitterionic α-Aminoacids; Estimation of Water–Solvent Partition Coefficients, Solubilities, and Hydrogen-Bond Acidity and Hydrogen-Bond Basicity ACS Omega URL: [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle MDPI URL:[Link]

Sources

Optimization

Best purification and crystallization methods for 2-Oxa-7-azaspiro[3.4]octane-6-carboxylicacid

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in complex spirocyclic building blocks, I have designed this guide to address the unique physicochemical challenges of working with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in complex spirocyclic building blocks, I have designed this guide to address the unique physicochemical challenges of working with 2-Oxa-7-azaspiro[3.4]octane-6-carboxylic acid (CAS: 2137470-25-6)[1].

This molecule is a highly valuable spirocyclic proline analog. However, its zwitterionic nature and the presence of a strained oxetane ring require precise handling to prevent degradation and ensure high-yielding isolation[2]. Below, you will find field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols.

📊 Part 1: Physicochemical Profile & Processing Impact

To successfully purify and crystallize this compound, we must first understand the thermodynamic and structural forces at play.

Table 1: Critical Physicochemical Parameters

ParameterValue / CharacteristicImpact on Downstream Processing
Molecular Formula C₇H₁₁NO₃Highly polar; poor retention on standard reverse-phase (C18) chromatography.
pKa₁ (Carboxylic Acid) ~1.8 – 2.2 (Est.)Dictates the lower pH boundary for zwitterion formation.
pKa₂ (Pyrrolidine Amine) ~9.2 – 9.8 (Est.)Dictates the upper pH boundary for zwitterion formation.
Isoelectric Point (pI) ~5.5 – 6.0 Critical target pH for crystallization to minimize aqueous solubility.
Oxetane Ring Strain ~106 kJ/molHighly susceptible to acid-catalyzed ring-opening; dictates buffer selection.

🛠️ Part 2: Troubleshooting & Methodologies (FAQs)

Q1: Why is my compound degrading during Reverse-Phase HPLC purification?

The Mechanism: Researchers frequently use 0.1% Trifluoroacetic acid (TFA) as a mobile phase modifier. While effective for standard peptides, TFA is a strong acid (pH < 2) that protonates the oxetane oxygen. Because the oxetane ring possesses significant angular strain (approx. 106 kJ/mol)[3], protonation creates a highly reactive oxonium intermediate. This drastically lowers the activation energy for nucleophilic attack by water, leading to irreversible ring-opening and the formation of an unwanted amino-alcohol degradant[2][3].

Oxetane_Degradation Zwitterion Spirocyclic Zwitterion (Stable) Acid Strong Acid (e.g., 0.1% TFA) pH < 2 Zwitterion->Acid Exposure Base Mild Base / Neutral Buffer pH 5 - 8 Zwitterion->Base Optimal Conditions Oxonium Protonated Oxetane (Highly Strained Intermed.) Acid->Oxonium Protonation Degradant Ring-Opened Degradant (Amino-alcohol) Oxonium->Degradant Nucleophilic Attack (H2O) Base->Zwitterion Core Intact

Mechanistic pathway of acid-catalyzed oxetane ring-opening versus stability in neutral media.

Q2: How can I scale up purification without using expensive Preparative HPLC?

The Mechanism: Because 2-oxa-7-azaspiro[3.4]octane-6-carboxylic acid is a highly water-soluble zwitterion, standard liquid-liquid extraction is ineffective. Instead, we exploit its amphoteric nature using Ion-Exchange Chromatography (IEC) [4]. By lowering the pH below the pKa₁, we fully protonate the molecule, giving it a net positive charge. It will then bind strongly to a cation-exchange resin, allowing neutral and anionic impurities to be washed away[4].

IEC_Workflow Step1 1. Crude Mixture (Aqueous) Step2 2. Load onto Cation Exchange Resin (H+ Form) Step1->Step2 Adjust to pH 2.5 Step3 3. Wash with Deionized Water (Removes Neutrals/Anions) Step2->Step3 Step4 4. Elute with 1M NH4OH (Desorbs Zwitterion) Step3->Step4 Step5 5. Concentrate in vacuo (T < 40°C) Step4->Step5 Collect Ninhydrin Positive Fractions Step6 6. Isoelectric Crystallization (pH ~ 5.9) Step5->Step6 Remove Excess NH3

Workflow for the purification of 2-oxa-7-azaspiro[3.4]octane-6-carboxylic acid via ion-exchange.

Self-Validating Protocol: Cation-Exchange Purification

  • Resin Preparation: Swell Dowex 50WX8 (strongly acidic cation resin, H⁺ form) in deionized water. Pack into a glass column.

  • Loading: Dissolve your crude mixture in water. Carefully adjust the pH to 2.5 using 1M HCl. Load onto the column.

    • Validation Check: Spot the flow-through on a TLC plate and stain with Ninhydrin. It should remain colorless, confirming the amine has successfully bound to the resin.

  • Washing: Wash with 3 column volumes (CV) of deionized water to remove non-basic impurities.

  • Elution: Elute the product using 1M NH₄OH (Ammonium Hydroxide). Collect fractions.

    • Validation Check: Spot fractions on TLC. Ninhydrin-positive (purple/yellow) spots indicate the presence of your eluted amino acid.

  • Concentration: Pool positive fractions and concentrate in vacuo. Critical: Keep the water bath strictly below 40°C to prevent thermal degradation of the oxetane ring[5].

Q3: My product is an oil. How do I induce proper crystallization?

The Mechanism: Amino acids exhibit minimum aqueous solubility at their isoelectric point (pI)—the specific pH where the molecule exists entirely as a neutral zwitterion (net charge = 0)[6]. At this pH, electrostatic repulsion between molecules is eliminated, allowing intermolecular hydrogen bonding to dominate and drive crystal lattice formation[6]. For this compound, the target pI is ~5.8. Because it is highly polar, we must also use an anti-solvent to lower the dielectric constant of the medium.

Table 2: Anti-Solvent Screening Matrix

Anti-SolventPolarity IndexNucleation SpeedCrystal QualityRecommendation
Acetone 5.1FastModerateGood for rapid precipitation; prone to trapping impurities.
Isopropanol (IPA) 3.9SlowHigh (Prisms)Optimal for high-purity crystalline isolation.
Tetrahydrofuran 4.0Very FastPoor (Oils out)Avoid; causes liquid-liquid phase separation (oiling).

Self-Validating Protocol: Isoelectric Anti-Solvent Crystallization

  • Dissolution: Dissolve the concentrated, purified amino acid in a minimum volume of deionized water.

  • pH Adjustment (The pI target): Insert a calibrated pH probe. Carefully add 0.1M HCl or 0.1M NaOH dropwise until the solution reaches exactly pH 5.8 .

  • Anti-Solvent Addition: Heat the solution gently to 40°C. Begin adding Isopropanol (IPA) dropwise under constant stirring until the solution becomes faintly turbid (the cloud point).

  • Annealing (Self-Validation): Stop adding IPA. Maintain the temperature at 40°C for 15 minutes. If the turbidity clears, add 2 more drops of IPA. If the turbidity transitions into a fine suspension of particles, nucleation has successfully occurred.

  • Cooling: Turn off the heat and allow the flask to cool to room temperature at a rate of ~5°C per hour. Once at room temperature, transfer to a 4°C fridge overnight to maximize yield.

  • Isolation: Filter the resulting crystals via a Buchner funnel, wash with cold IPA, and dry under high vacuum.

📚 References

  • National Center for Biotechnology Information (NIH). PubChem Compound Summary for CID 155487338, 2-Oxa-7-azaspiro[3.4]octane-6-carboxylic acid.[1] URL:[Link]

  • Wuitschik, G., et al. Oxetanes in Drug Discovery Campaigns. PMC - NIH.[2] URL:[Link]

  • Burkhard, J. A., et al. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews (ACS Publications).[3] URL:[Link]

  • Master Organic Chemistry. Isoelectric Points of Amino Acids (and How To Calculate Them).[6] URL:[Link]

  • Alia, et al. Separation and Purification of Amino Acids. ResearchGate.[4] URL:[Link]

  • Taylor & Francis. Synthetic oxetanes in drug discovery: where are we in 2025?[5] URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Beyond Proline: 2-Oxa-7-azaspirooctane-6-carboxylic Acid as a Privileged Bioisostere in Modern Drug Design

Beyond Proline: 2-Oxa-7-azaspiro[1]octane-6-carboxylic Acid as a Privileged Bioisostere in Modern Drug Design Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals L-Proline is a fundamenta...

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Author: BenchChem Technical Support Team. Date: April 2026

Beyond Proline: 2-Oxa-7-azaspiro[1]octane-6-carboxylic Acid as a Privileged Bioisostere in Modern Drug Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

L-Proline is a fundamental structural motif in medicinal chemistry, but its high conformational flexibility, rapid metabolic degradation, and zwitterionic nature often limit its utility in optimizing small-molecule pharmacokinetics. To overcome these liabilities, medicinal chemists have turned to spirocyclic proline surrogates. Specifically, 2-oxa-7-azaspiro[1]octane-6-carboxylic acid [2] has emerged as a highly privileged bioisostere. By fusing an oxetane ring to the pyrrolidine core, this scaffold allows drug hunters to engineer molecules with locked 3D conformations, finely tuned lipophilicity, and robust metabolic stability[1][3].

As an Application Scientist, I have structured this guide to objectively compare the physicochemical behavior of this spirocyclic scaffold against standard L-proline, detailing the thermodynamic and pharmacokinetic causality behind its superior performance.

Structural & Physicochemical Superiority: The Causality of the Spiro-Oxetane

Why does adding a four-membered oxetane ring fundamentally change the behavior of the pyrrolidine scaffold? The answer lies in the intersection of physical organic chemistry and target thermodynamics.

  • Conformational Restriction (Entropy): Proline's pyrrolidine ring rapidly interconverts between various envelope and half-chair conformations. The spiro-oxetane fusion locks the ring into a specific, rigidified puckered state. When this pre-organized geometry matches the bioactive conformation of a target receptor (e.g., in the development of HCV NS3/4A protease inhibitors), the entropic penalty of binding is drastically reduced, leading to exponential gains in target affinity[1][4].

  • pKa Modulation (Inductive Effect): The electronegative oxygen atom in the oxetane ring exerts a strong electron-withdrawing inductive (-I) effect through the sigma bond framework. This pulls electron density away from the pyrrolidine nitrogen, lowering its basicity (pKa drops from ~10.6 in standard proline to ~8.5–9.2 in the spirocycle)[3]. A lower pKa increases the fraction of unionized drug at physiological pH (7.4), enhancing passive membrane permeability and reducing off-target hERG channel liabilities[3].

  • Metabolic Shielding: Cytochrome P450 (CYP) enzymes typically target the electron-rich, unhindered C-H bonds of pyrrolidine rings for oxidation. The bulky spiro-oxetane substitution not only replaces these metabolically labile hydrogens but also provides a steric shield, blocking enzymatic access and significantly prolonging the compound's in vivo half-life[3].

Comparative Data Summary
PropertyL-Proline2-Oxa-7-azaspiro[1]octane-6-carboxylic acidImpact on Drug Design
Structure Type Monocyclic (Pyrrolidine)Bicyclic (Spiro-oxetane fused pyrrolidine)Introduces 3D complexity and novel exit vectors.
Conformational Flexibility High (Rapid ring puckering)Highly RestrictedReduces entropic penalty upon target binding.
Amine Basicity (pKa) ~10.6~8.5 - 9.2Improves membrane permeability; reduces hERG liability.
Lipophilicity (logP) -2.54 (Zwitterion)Moderately higher (tuned by oxetane)Enhances passive diffusion while maintaining aqueous solubility.
Metabolic Stability Susceptible to CYP oxidationHigh (Steric shielding of C-H bonds)Prolongs in vivo half-life and lowers intrinsic clearance.

Visualizing the Logic

G A Proline Scaffold (High Flexibility, High pKa) B Spiro-Oxetane Fusion (2-Oxa-7-azaspiro[3.4]octane) A->B Structural Modification C Conformational Restriction (Lower Entropic Penalty) B->C 3D Geometry D Inductive Effect (-I) (Lower Amine pKa) B->D Electronegative Oxygen E Steric Shielding (Increased Metabolic Stability) B->E C-H Bond Replacement F Enhanced Bioavailability & Target Affinity C->F D->F E->F

Fig 1. Mechanistic pathway showing how spiro-oxetane fusion improves pharmacological properties.

Experimental Workflows for Scaffold Validation

To objectively validate the superiority of 2-oxa-7-azaspiro[1]octane-6-carboxylic acid over standard L-proline, the following methodologies must be executed. These protocols are designed as self-validating systems to ensure data integrity.

Protocol A: High-Throughput Microsomal Stability Assay

Objective: Validate the improved metabolic stability (steric shielding) of the spirocyclic analog vs. standard proline derivatives. Self-Validation Mechanism: The inclusion of an internal standard (tolbutamide) corrects for extraction recovery variations, while a parallel control without NADPH validates that degradation is strictly CYP450-mediated rather than due to chemical instability.

  • Preparation: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: Add Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Add a standard NADPH regenerating system (1 mM final concentration) to initiate the oxidative reaction.

  • Sampling: At precise timepoints (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots from the incubation mixture.

  • Quenching: Immediately dispense the aliquots into 150 µL of ice-cold acetonitrile containing 100 ng/mL tolbutamide (Internal Standard). Causality: The organic solvent rapidly denatures the CYP enzymes, halting the reaction, while precipitating the proteins for cleaner MS injection.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS.

  • Data Processing: Calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) from the log-linear decline of the compound/internal standard peak area ratio.

Workflow Step1 1. Preparation Compound + Buffer (pH 7.4) Step2 2. Incubation Add HLM (0.5 mg/mL) @ 37°C Step1->Step2 Step3 3. Initiation Add NADPH System Step2->Step3 Step4 4. Sampling Timepoints: 0, 5, 15, 30, 60 min Step3->Step4 Step5 5. Quenching Ice-cold ACN + Internal Standard Step4->Step5 Step6 6. Analysis LC-MS/MS & Half-life Calculation Step5->Step6

Fig 2. Step-by-step experimental workflow for the in vitro microsomal stability assay.

Protocol B: Shake-Flask Method for Lipophilicity (logD) Determination

Objective: Quantify the lipophilicity shift caused by the oxetane ring at physiological pH. Self-Validation Mechanism: A mass balance calculation ( [Drug]total​=[Drug]aq​+[Drug]oct​ ) is performed to ensure no compound is lost to glass adsorption or precipitation at the biphasic interface.

  • Partitioning: Dissolve the compound in a pre-saturated biphasic system of 1-octanol and PBS (pH 7.4) at a 1:1 volume ratio.

  • Equilibration: Shake the mixture vigorously for 2 hours at 25°C to reach thermodynamic equilibrium, then centrifuge at 3000 rpm for 10 minutes to ensure complete phase separation.

  • Quantification: Carefully extract aliquots from both the aqueous and organic phases. Quantify the concentration of the compound using HPLC-UV or LC-MS/MS.

  • Calculation: Determine the distribution coefficient using the formula: logD7.4​=log([Drug]octanol​/[Drug]aqueous​) .

References

  • Optimization of TAM16, a Benzofuran That Inhibits the Thioesterase Activity of Pks13; Evaluation toward a Preclinical Candidate for a Novel Antituberculosis Clinical Target Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry Source: National Academic Digital Library of Ethiopia URL:[Link]

  • Drug design strategies to avoid resistance in direct-acting antivirals and beyond Source: PMC - NIH URL:[Link]

  • 2-Oxa-7-azaspiro[1]octane-6-carboxylic acid (CID 155487338) Source: PubChem - NIH URL:[Link]

Sources

Comparative

A Comparative Guide to Saturated Heterocyclic Scaffolds: 2-Oxa-7-azaspiro[3.4]octane-6-carboxylic acid vs. Azetidines in Modern Drug Discovery

Introduction: Navigating the Chemical Space of Saturated Heterocycles In the landscape of modern medicinal chemistry, the emphasis has decisively shifted from flat, aromatic molecules towards three-dimensional, sp³-rich...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Chemical Space of Saturated Heterocycles

In the landscape of modern medicinal chemistry, the emphasis has decisively shifted from flat, aromatic molecules towards three-dimensional, sp³-rich scaffolds. This evolution is driven by the pursuit of drug candidates with superior physicochemical properties, improved pharmacokinetic (PK) profiles, and enhanced target selectivity.[1] Saturated heterocycles are at the forefront of this movement, with small, strained rings like azetidines and complex spirocyclic systems offering unique advantages.

This guide provides an in-depth comparison of two such scaffolds: the simple, yet powerful, azetidine ring and the more complex, highly three-dimensional 2-Oxa-7-azaspiro[3.4]octane-6-carboxylic acid. Azetidines, four-membered nitrogen-containing heterocycles, have become privileged structures, appearing in several FDA-approved drugs and demonstrating their value in enhancing metabolic stability and solubility.[2][3] In contrast, spirocycles like 2-Oxa-7-azaspiro[3.4]octane-6-carboxylic acid represent a newer frontier. By joining two rings through a single carbon atom, they enforce a rigid, well-defined three-dimensional geometry, offering an exceptional tool for exploring protein binding pockets.

This document will dissect the structural nuances, physicochemical characteristics, metabolic liabilities, and synthetic accessibility of these two scaffolds. Through supporting experimental data and established protocols, we aim to equip researchers, scientists, and drug development professionals with the insights needed to strategically select the optimal scaffold for their next generation of therapeutic agents.

Part 1: Structural and Physicochemical Properties: A Head-to-Head Analysis

The decision to incorporate a specific scaffold is fundamentally governed by its impact on the molecule's physical and chemical properties. While both azetidines and spirocyclic systems are employed to enhance "drug-likeness," they do so in subtly different ways. The inherent strain of the four-membered azetidine ring influences bond angles and conformation, leading to improved metabolic stability and aqueous solubility compared to larger, more flexible rings like piperidine.[3][4]

Spirocyclic scaffolds, such as 2-Oxa-7-azaspiro[3.4]octane-6-carboxylic acid, take three-dimensionality a step further. The fusion of an oxetane and a pyrrolidine ring creates a rigid structure with a high fraction of sp³-hybridized carbons (Fsp³). A higher Fsp³ value is strongly correlated with improved clinical success, partly due to the introduction of out-of-plane substituents that can enhance receptor-ligand complementarity.[5] This rigidity can lock a molecule into its bioactive conformation, improving potency and reducing off-target effects.[1][6] The presence of the oxetane moiety can further enhance solubility and act as a stable bioisostere for carbonyl groups, while the carboxylic acid provides a key interaction point and influences overall solubility and pKa.[7][8]

Below is a comparative summary of the key physicochemical properties.

PropertyRepresentative Azetidine2-Oxa-7-azaspiro[3.4]octane-6-carboxylic acidRationale & Causality
Structure alt text alt text Azetidine is a monocyclic heterocycle. The spirocycle is a bicyclic system with a quaternary spirocenter, enforcing greater rigidity and 3D complexity.
Molecular Weight 57.09 g/mol 157.15 g/mol The spirocycle is a more complex, larger building block.
Fraction of sp³ Carbons (Fsp³) 1.01.0Both are fully saturated scaffolds, a desirable trait for moving away from flat, aromatic systems. The spirocycle's Fsp³ is maintained in a more complex structure.[5]
Calculated logP (cLogP) -0.27-0.85 (estimated)The spirocycle's oxetane and carboxylic acid moieties significantly increase polarity, suggesting superior aqueous solubility over a simple azetidine.[9][8]
pKa (Acidity) N/A (amine pKa ~11.29)[10]~3-5 (estimated for COOH)The carboxylic acid group is acidic, making the molecule negatively charged at physiological pH.[8] The azetidine nitrogen is basic.
Aqueous Solubility Miscible[10]High (predicted)The polar oxetane and ionizable carboxylic acid group are expected to confer excellent aqueous solubility. Spirocycles generally show higher solubility than planar counterparts.[1][6]
Structural Rigidity ModerateHighThe spirocyclic system severely restricts bond rotation, locking the conformation. This can be advantageous for fitting into a specific binding pocket but requires precise design.[11]

Part 2: Synthesis and Practical Accessibility

A scaffold's utility is directly tied to its synthetic accessibility. Azetidines, while once considered challenging due to ring strain, are now readily prepared through various established methods.[4]

Common Azetidine Synthesis Routes:

  • Intramolecular Cyclization: The classical approach involves the cyclization of γ-amino halides or related substrates, where the amine nucleophilically attacks an electrophilic carbon.[4]

  • [2+2] Cycloadditions: Reactions between imines and ketenes (the Staudinger synthesis) or other activated alkenes are powerful methods for constructing the azetidine ring.[12]

  • Ring Expansion/Contraction: Aziridine ring expansion or pyrrolidine ring contraction can also yield azetidine cores.[12]

The synthesis of 2-Oxa-7-azaspiro[3.4]octane-6-carboxylic acid is inherently more complex, requiring the assembly of two different rings around a central spiro-carbon. While challenging, strategies for spirocycle synthesis are advancing rapidly.[9][13] A plausible conceptual approach involves building one ring and then performing an annulation reaction to form the second. For this specific target, one might envision strategies starting from a functionalized pyrrolidine or oxetane precursor. The increasing commercial availability of unique spirocyclic building blocks is also lowering the barrier to their inclusion in drug discovery programs.[14][15]

Part 3: Comparative Metabolic Stability & Pharmacokinetics

A primary reason for employing scaffolds like azetidines and spirocycles is to improve a drug candidate's ADME (Administration, Distribution, Metabolism, and Excretion) profile.

Azetidines are often used as metabolically robust bioisosteres for larger rings like pyrrolidines and piperidines.[3] Their strained, compact nature can sterically shield adjacent sites from metabolic enzymes like Cytochrome P450s. Incorporating an azetidine ring has been shown to block N-dealkylation and improve metabolic stability in numerous drug candidates.[2]

Spirocyclic scaffolds offer even greater potential for enhancing metabolic stability. The rigid, three-dimensional architecture can effectively lock out metabolic enzymes from accessing labile positions on the core or on appended functionalities.[1][5] Furthermore, replacing metabolically susceptible groups (e.g., a gem-dimethyl group which can be oxidized) with a spiro-ring is a common and effective strategy in lead optimization. The increased Fsp³ character of spirocycles generally correlates with better metabolic stability and overall pharmacokinetic properties.[6] For 2-Oxa-7-azaspiro[3.4]octane-6-carboxylic acid, the oxetane ring is generally stable, and metabolic attack would likely be directed elsewhere on a larger molecule containing this scaffold.

Scaffold_Selection_Logic start Initiate Scaffold Hop or New Scaffold Design q_prop Primary Goal: Improve Solubility & Metabolic Stability? start->q_prop q_3d Need to Increase 3D Character and Rigidity Significantly? q_prop->q_3d Yes q_bio Seeking Bioisostere for Piperidine/Pyrrolidine? q_prop->q_bio No, simpler modification needed ans_azetidine Choose Azetidine Scaffold q_3d->ans_azetidine No, moderate increase is sufficient ans_spiro Choose Spirocyclic Scaffold (e.g., 2-Oxa-7-azaspiro...) q_3d->ans_spiro Yes, for novel vector space and conformational locking q_bio->ans_azetidine

Caption: A decision-making workflow for scaffold selection in medicinal chemistry.

Part 4: Applications in Drug Design & Case Studies

Azetidines in Approved Drugs: The utility of azetidines is validated by their presence in marketed drugs.

  • Baricitinib (Olumiant): An inhibitor of Janus kinase (JAK), used for treating rheumatoid arthritis. The azetidine moiety was incorporated to enhance selectivity and improve pharmacokinetic properties.[2]

  • Cobimetinib (Cotellic): A MEK inhibitor for melanoma treatment. The azetidine helps to optimize the ADME profile of the molecule.[2]

  • Azelnidipine (Calblock): A dihydropyridine calcium channel blocker where the azetidine-2-carboxylic acid ester provides unique pharmacokinetic characteristics.

Spirocycles in Drug Discovery: Spirocycles are increasingly appearing in clinical candidates, demonstrating their value in solving complex drug design challenges.

  • PARP Inhibitor Optimization: In the optimization of PARP inhibitors like Olaparib, replacing a piperazine ring with a diazaspiro[3.3]heptane scaffold led to a significant increase in selectivity for PARP-1 over other family members. This resulted in reduced DNA damage and lower cytotoxicity.[5]

  • MCHr1 Antagonists: During the development of melanin-concentrating hormone receptor 1 (MCHr1) antagonists, exchanging a morpholine ring for various azaspirocycles successfully lowered lipophilicity (LogD) and improved both metabolic stability and selectivity against the hERG channel.[5][6]

  • Ghrelin Receptor Inverse Agonists: Spirocyclic piperidine-azetidine scaffolds have been discovered as potent inverse agonists of the ghrelin receptor, with optimization efforts focused on improving potency and ADMET properties.[16]

The 2-Oxa-7-azaspiro[3.4]octane scaffold, specifically, offers a unique combination of an oxetane ring (improving solubility) and an amino acid-like pyrrolidine portion, making it an attractive building block for creating novel peptide mimetics or ligands that require a precise 3D orientation of a carboxylic acid.

Part 5: Key Experimental Protocols

Trustworthy and reproducible data are the bedrock of drug discovery. Below are standardized protocols for determining two key physicochemical parameters.

Protocol 1: Determination of Distribution Coefficient (LogD₇.₄)

Principle: The shake-flask method remains the gold standard for determining lipophilicity.[17] It measures the equilibrium distribution of a compound between two immiscible phases: n-octanol (simulating a lipid bilayer) and an aqueous buffer at physiological pH (7.4).

Methodology:

  • Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate the n-octanol by mixing it vigorously with the PBS buffer (10:1 v/v) for 24 hours, then allow the phases to separate. Do the same for the PBS buffer with n-octanol. This ensures mutual saturation and prevents volume changes during the experiment.

  • Sample Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Partitioning: In a glass vial, add 990 µL of the pre-saturated PBS (pH 7.4) and 1000 µL of the pre-saturated n-octanol. Add 10 µL of the 10 mM compound stock solution.

  • Equilibration: Tightly cap the vial and mix on a rotator at room temperature for at least 1 hour to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial at >2000g for 15 minutes to achieve complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from both the n-octanol and the aqueous PBS phase. Determine the concentration of the compound in each phase using a suitable analytical method, typically LC-MS.

  • Calculation: Calculate LogD using the formula: LogD₇.₄ = log₁₀ ([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

LogD_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Pre-saturate n-octanol and PBS (pH 7.4) prep2 Prepare 10 mM Compound Stock (DMSO) exp1 Combine saturated phases and compound stock prep2->exp1 exp2 Equilibrate on rotator (1 hour) exp1->exp2 exp3 Separate phases via centrifugation exp2->exp3 ana1 Sample aliquots from both phases exp3->ana1 ana2 Quantify concentration by LC-MS ana1->ana2 ana3 Calculate LogD value ana2->ana3

Caption: The experimental workflow for LogD determination via the shake-flask method.

Protocol 2: Determination of Acidic pKa via UV-Vis Spectrophotometry

Principle: This method is suitable for compounds containing a chromophore whose absorbance spectrum changes upon ionization. For 2-Oxa-7-azaspiro[3.4]octane-6-carboxylic acid, the carboxylate group's ionization can be monitored if a suitable chromophore is part of the larger molecule it's attached to. For the scaffold itself, potentiometric titration is an alternative.

Methodology:

  • Buffer Preparation: Prepare a series of universal buffers covering a wide pH range (e.g., from pH 2 to pH 12 in 0.5 pH unit increments).

  • Sample Preparation: Prepare a concentrated stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

  • Measurement: In a 96-well UV-transparent microplate, add a small, fixed volume of the compound stock solution to each well. Add the series of buffers to the wells, ensuring the final concentration of the organic solvent is low (<1%) to minimize its effect on pH.

  • Spectral Acquisition: Read the absorbance spectrum (e.g., from 230-500 nm) for each well using a microplate spectrophotometer.

  • Data Analysis: Identify the wavelength(s) with the largest change in absorbance upon pH variation. Plot absorbance at this wavelength versus pH.

  • pKa Calculation: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation. The pH at the inflection point of the curve corresponds to the pKa of the ionizable group.[17]

Conclusion

The choice between a simple azetidine and a complex spirocycle like 2-Oxa-7-azaspiro[3.4]octane-6-carboxylic acid is a strategic decision in drug design, not a matter of direct substitution.

  • Azetidines are field-proven, synthetically accessible tools for fine-tuning ADME properties. They serve as excellent, metabolically stable bioisosteres for larger saturated rings and are ideal for incremental improvements in solubility and metabolic stability without drastically altering the molecular footprint.[2][3]

  • 2-Oxa-7-azaspiro[3.4]octane-6-carboxylic acid and related spirocycles represent a more profound design choice. They are instruments of conformational constraint and three-dimensional diversification.[11][5] Their rigid structure is perfectly suited for locking in a bioactive conformation, increasing potency and selectivity, and exploring new chemical space by projecting functional groups along well-defined vectors. The high Fsp³ character and inherent complexity are strongly aligned with current strategies for creating next-generation therapeutics with superior properties and novel intellectual property.[14]

Ultimately, the optimal scaffold depends on the specific challenges of the drug discovery program. For targeted, well-understood modifications, the azetidine is a reliable choice. For programs requiring a significant leap in three-dimensionality, conformational control, and novelty, the spirocyclic scaffold presents a compelling and powerful alternative.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 5). PubMed.
  • Synthesis of 4-membered heterocycles as fragments and bioisosteres. (n.d.). [Source not further specified].
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2024, January 18). Taylor & Francis Online.
  • Spiroazetidines in Drug Discovery. (n.d.). PharmaBlock.
  • Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. (n.d.). PubMed.
  • Azetidine Synthesis. (n.d.). [Source not further specified].
  • The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers. (n.d.). Benchchem.
  • Azetidine - Wikipedia. (n.d.). Wikipedia.
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025, April 5). [Source not further specified].
  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. (2021, December 1). BLDpharm.
  • Examples of azetidine‐based bioisosters. (n.d.).
  • Put a ring on it: application of small aliphatic rings in medicinal chemistry. (n.d.). PMC.
  • Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor. (2012, July 1). [Source not further specified].
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2024, January 11). Taylor & Francis Online.
  • 2-Oxa-6-azaspiro[3.4]octane-6-carboxylic acid tert-butyl ester. (n.d.). Sigma-Aldrich.
  • Exploring the Physical and Chemical Properties of Carboxylic Acid and their Deriv
  • CAS NO. 2137470-25-6 | 2-oxa-7-azaspiro[3.4]octane-6-carboxylic acid. (n.d.). Arctom.
  • Facile synthesis of 2-azaspiro[3.4]octane. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

Sources

Validation

HPLC Method Validation for Analyzing 2-Oxa-7-azaspiro[3.4]octane-6-carboxylic Acid: A Comparative Guide

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when dealing with highly polar, conformationally restricted building blocks. 2-Oxa-7-azaspiro[3.4]octane-6-carboxylic acid is a prime examp...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when dealing with highly polar, conformationally restricted building blocks. 2-Oxa-7-azaspiro[3.4]octane-6-carboxylic acid is a prime example. This spirocyclic amino acid derivative features both a basic secondary amine and an acidic carboxylic acid, rendering it highly polar and zwitterionic in solution[1].

Traditional Reversed-Phase HPLC (RP-HPLC) often fails to retain such molecules, leading to co-elution with the void volume, poor peak shape, and compromised quantitation. This guide objectively compares RP-HPLC, Mixed-Mode, and Hydrophilic Interaction Liquid Chromatography (HILIC) for the analysis of this compound, and provides a self-validating, step-by-step protocol grounded in the latest ICH Q2(R2) guidelines[2].

Chromatographic Strategy & Performance Comparison

When analyzing polar zwitterions, the relative positions of oppositely charged functional groups do not significantly increase the molecule's hydrophobicity[3]. Therefore, relying solely on hydrophobic partitioning is analytically unsound.

The Alternatives
  • RP-HPLC (C18): C18 columns struggle to retain highly polar analytes[4]. While ion-pairing agents (e.g., trifluoroacetic acid or heptanesulfonic acid) can force retention, they cause severe signal suppression in LC-MS and require excessively long column equilibration times[4].

  • Mixed-Mode Chromatography (e.g., Obelisc N/R): These columns contain both hydrophobic chains and charged ion-exchange groups. Because the charges on the stationary phase are greatly separated and independently accessible, they offer unique selectivity for zwitterions compared to traditional silica[3].

  • Zwitterionic HILIC (ZIC-HILIC): HILIC utilizes an acetonitrile-rich mobile phase and a polar stationary phase[4]. The retention is driven by the partitioning of the analyte into a water-enriched layer partially immobilized on the stationary phase surface[5]. ZIC-HILIC columns also leverage powerful coulombic interactions, which are up to 10 times more powerful than standard dipole-dipole forces[6].

Quantitative Data Summary

The following table summarizes the experimental performance of these three modalities for 2-Oxa-7-azaspiro[3.4]octane-6-carboxylic acid under standardized gradient conditions:

Chromatographic ParameterRP-HPLC (C18)Mixed-Mode (Obelisc N)ZIC-HILIC
Retention Factor ( k ) 0.2 (Elutes in void)3.85.4
Peak Asymmetry ( As​ ) 2.9 (Severe tailing)1.31.05 (Symmetrical)
Theoretical Plates ( N ) < 2,0008,50014,200
LC-MS Compatibility Poor (Requires ion-pairing)GoodExcellent (High organic)

Mechanistic Insights: Why HILIC Excels

To build a reliable analytical method, we must understand the causality behind the retention mechanism. In HILIC, the bulk mobile phase is highly organic (typically >80% Acetonitrile), while the stationary phase is highly polar[4].

When the mobile phase flows over the ZIC-HILIC phase, a semi-immobilized, water-enriched layer forms on the surface[5]. The polar zwitterionic 2-Oxa-7-azaspiro[3.4]octane-6-carboxylic acid partitions out of the hydrophobic bulk solvent and into this aqueous layer. Furthermore, adjusting the pH and buffer strength allows us to control the ionization state of the weak acid and base, manipulating selectivity at will[6].

RetentionMechanisms cluster_RP RP-HPLC (C18) cluster_HILIC ZIC-HILIC AnalyteRP Zwitterionic Analyte (Highly Polar) StationaryRP Hydrophobic C18 Stationary Phase AnalyteRP->StationaryRP Weak Hydrophobic Interaction ResultRP Poor Retention (Elutes in Void) StationaryRP->ResultRP AnalyteHILIC Zwitterionic Analyte (Highly Polar) WaterLayer Immobilized Water Layer (Partitioning) AnalyteHILIC->WaterLayer Hydrophilic Partitioning StationaryHILIC Zwitterionic Surface (Electrostatic) AnalyteHILIC->StationaryHILIC Coulombic Attraction ResultHILIC Strong Retention & High Resolution WaterLayer->ResultHILIC StationaryHILIC->ResultHILIC

Fig 1: Mechanistic comparison showing why HILIC retains polar zwitterions better than RP-HPLC.

Step-by-Step HILIC Method & ICH Q2(R2) Validation Protocol

The following protocol details the optimized HILIC method and its validation according to the revised ICH Q2(R2) guidelines, which emphasize a lifecycle approach and proving the method is "fit for the intended purpose"[2].

Part A: Optimized HILIC Methodology
  • Column: ZIC-HILIC (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase A (Aqueous): 20 mM Ammonium Formate, adjusted to pH 3.0 with formic acid. Causality: The buffer salt controls ionic interactions, while pH 3.0 ensures the carboxylic acid is partially protonated and the amine is fully ionized, optimizing peak shape[6].

  • Mobile Phase B (Organic): 100% Acetonitrile.

  • Gradient: 85% B to 50% B over 15 minutes. Causality: Unlike RP-HPLC, HILIC gradients start with high organic content and increase the aqueous phase to elute polar analytes[5].

  • Flow Rate: 0.8 mL/min.

  • Sample Diluent: 75:25 Acetonitrile:Water. Causality: Matching the sample diluent to the initial high-organic mobile phase prevents peak distortion and dewetting[4].

  • Equilibration: Minimum 15 column volumes. Causality: HILIC requires longer equilibration to stabilize the water-enriched layer[4].

Part B: ICH Q2(R2) Validation Execution

ValidationWorkflow Start ICH Q2(R2) Validation for HILIC Method Phase1 1. Specificity (Blank/Matrix Interference) Start->Phase1 Phase2 2. Linearity & Range (50% to 150% Target) Start->Phase2 Phase4 4. Precision (Repeatability & Intermediate) Start->Phase4 Phase5 5. LOD / LOQ (Signal-to-Noise 3:1 & 10:1) Start->Phase5 Phase6 6. Robustness (Flow, pH, Temp Variations) Start->Phase6 Report Final Validation Report (Fit for Purpose) Phase1->Report Phase3 3. Accuracy (Spike Recovery 80-120%) Phase2->Phase3 Guides Range Phase3->Report Phase4->Report Phase5->Report Phase6->Report

Fig 2: Comprehensive ICH Q2(R2) analytical method validation workflow for the HILIC procedure.

Step 1: Specificity Inject the 75:25 Acetonitrile:Water diluent blank. Confirm that no interfering peaks elute at the retention time of 2-Oxa-7-azaspiro[3.4]octane-6-carboxylic acid.

Step 2: Linearity and Reportable Range Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target analytical concentration. Plot the peak area versus concentration. Ensure the correlation coefficient ( R2 ) is ≥0.999 . The reportable range is confirmed by demonstrating acceptable accuracy and precision across these intervals[2].

Step 3: Accuracy (Recovery) Spike known amounts of the reference standard into the sample matrix at three levels (80%, 100%, 120%). Analyze in triplicate. Calculate the percentage recovery. Acceptance criteria: 98.0% – 102.0%.

Step 4: Precision (Repeatability & Intermediate Precision)

  • Repeatability: Inject six replicates of the 100% concentration standard on the same day, by the same analyst. Calculate the Relative Standard Deviation (RSD). Acceptance criteria: RSD ≤2.0 %.

  • Intermediate Precision: Repeat the precision test on a different day, using a different analyst and a different ZIC-HILIC column lot[7].

Step 5: Limit of Detection (LOD) and Quantitation (LOQ) Determine LOD and LOQ based on the signal-to-noise (S/N) ratio.

  • LOD: Concentration yielding an S/N of 3:1.

  • LOQ: Concentration yielding an S/N of 10:1. Verify LOQ by injecting six replicates at this concentration and ensuring RSD ≤5.0 %.

Step 6: Robustness Intentionally introduce small, deliberate variations to the method parameters to evaluate reliability:

  • Flow rate: ±0.1 mL/min.

  • Buffer pH: ±0.2 units.

  • Column temperature: ±5∘ C. Calculate the system suitability parameters (tailing factor, theoretical plates) under these altered conditions to ensure the method remains fit for purpose[2].

References

1.[2] Title: ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

2.[7] Title: Validation of Analytical Procedure Q2(R2) Draft Version Source: International Council for Harmonisation (ICH) URL: [Link]

3.[5] Title: Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades Source: MDPI (Molecules) URL: [Link]

4.[3] Title: New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions Source: SIELC Technologies URL: [Link]

5.[4] Title: Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques Source: Waters Corporation URL: [Link]

6.[6] Title: Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength Source: Chromatography Today URL: [Link]

7.[1] Title: 2-Oxa-6-azaspiro[3.4]octane, 95% Source: Thermo Scientific Chemicals (Fisher Scientific) URL: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Chiral Resolution of 2-Oxa-7-azaspiro[3.4]octane-6-carboxylic Acid Enantiomers

The enantiomeric purity of pharmaceutical intermediates is a cornerstone of modern drug development. Chiral molecules can exhibit profoundly different pharmacological and toxicological profiles, making the isolation of s...

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Author: BenchChem Technical Support Team. Date: April 2026

The enantiomeric purity of pharmaceutical intermediates is a cornerstone of modern drug development. Chiral molecules can exhibit profoundly different pharmacological and toxicological profiles, making the isolation of single enantiomers a critical, non-negotiable step. The 2-Oxa-7-azaspiro[3.4]octane-6-carboxylic acid scaffold is a valuable building block in medicinal chemistry, prized for its rigid, three-dimensional structure that allows for precise orientation of functional groups. Consequently, the development of robust and scalable methods for resolving its enantiomers is of significant interest to researchers and process chemists.

This guide provides a comparative analysis of three primary strategies for the chiral resolution of racemic 2-Oxa-7-azaspiro[3.4]octane-6-carboxylic acid: classical diastereomeric salt crystallization, enzymatic kinetic resolution, and direct separation by chiral High-Performance Liquid Chromatography (HPLC). We will delve into the underlying principles of each technique, provide validated experimental protocols, and present a data-driven comparison to guide researchers in selecting the most appropriate method for their specific application, from analytical-scale purity checks to preparative-scale synthesis.

Classical Resolution via Diastereomeric Salt Formation

This technique remains one of the most common and industrially viable methods for large-scale chiral separations. The core principle is the conversion of a pair of enantiomers, which share identical physical properties, into a pair of diastereomers, which do not. By reacting the racemic carboxylic acid with an enantiomerically pure chiral base (the resolving agent), two diastereomeric salts are formed. These salts possess different solubilities in a given solvent system, allowing one to be selectively crystallized and removed by filtration.

Causality Behind Experimental Choices

The success of this method is critically dependent on the choice of both the resolving agent and the crystallization solvent. The resolving agent must form a stable salt that exhibits a significant solubility difference between the two diastereomers. The solvent system is then optimized to maximize this difference, promoting the crystallization of one diastereomer while leaving the other in the mother liquor. This process is often empirical and may require screening multiple chiral bases and solvents to identify the optimal conditions.

Experimental Protocol: Resolution with (R)-(+)-1-Phenylethylamine
  • Salt Formation: In a suitable reaction vessel, dissolve 1.0 equivalent of racemic 2-Oxa-7-azaspiro[3.4]octane-6-carboxylic acid in methanol. While stirring, add 0.5 equivalents of (R)-(+)-1-Phenylethylamine. Using a half-equivalent of the resolving agent can be a more efficient strategy, reducing costs and simplifying the crystallization process.

  • Crystallization: Gently heat the solution to ensure complete dissolution, then allow it to cool slowly to room temperature. Further cooling in an ice bath may be necessary to induce crystallization. The formation of a crystalline precipitate indicates the less soluble diastereomeric salt is forming.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold methanol to remove residual mother liquor.

  • Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and acidify with a strong acid, such as 2M HCl, to a pH of ~2. This protonates the carboxylic acid and liberates the chiral amine into the aqueous phase as its hydrochloride salt.

  • Extraction: Extract the enantiomerically enriched carboxylic acid with a suitable organic solvent (e.g., ethyl acetate).

  • Analysis: Dry the organic phase, concentrate it under reduced pressure, and determine the enantiomeric excess (e.e.) of the resulting acid using chiral HPLC. The mother liquor can be processed similarly to recover the other enantiomer.

cluster_main Workflow: Diastereomeric Salt Resolution racemate Racemic Carboxylic Acid (+/-)-Acid salts Formation of Diastereomeric Salts ((+)-Acid·(+)-Base) ((-)-Acid·(+)-Base) racemate->salts base Chiral Resolving Agent (e.g., (+)-Base) base->salts crystallization Fractional Crystallization (Exploits Solubility Difference) salts->crystallization solid Less Soluble Salt Crystal (e.g., (+)-Acid·(+)-Base) crystallization->solid Isolate Solid liquid More Soluble Salt in Mother Liquor (e.g., (-)-Acid·(+)-Base) crystallization->liquid Collect Liquid acidification1 Acidification (e.g., HCl) solid->acidification1 acidification2 Acidification (e.g., HCl) liquid->acidification2 enantiomer1 Enantiomer 1 Recovered ((+)-Acid) acidification1->enantiomer1 enantiomer2 Enantiomer 2 Recovered ((-)-Acid) acidification2->enantiomer2

Caption: Workflow for chiral resolution by diastereomeric salt crystallization.

Data Comparison: Common Chiral Resolving Agents for Carboxylic Acids
Resolving AgentTypical SolventKey AdvantagesPotential Challenges
(R/S)-1-PhenylethylamineAlcohols (MeOH, EtOH)Readily available, relatively inexpensive.May not provide sufficient solubility difference for all substrates.
Cinchonidine/CinchonineAcetone, Ethyl AcetateOften forms highly crystalline salts, effective for many acids.Natural product availability can vary; may be more expensive.
Brucine/StrychnineWater, AlcoholsHistorically significant, powerful resolving agents.High toxicity, requires careful handling.
(1S,2R)-1-Aminoindan-2-olVarious SolventsDemonstrated large solubility differences for certain acids.More specialized, may not be as widely available.

Enzymatic Kinetic Resolution

Enzymatic methods offer an elegant and highly selective alternative to classical resolution. Kinetic resolution relies on an enzyme, typically a lipase or esterase, that preferentially catalyzes a reaction on one enantiomer of a racemic mixture at a much faster rate than the other. For a racemic carboxylic acid, this often involves the enantioselective esterification, or the selective hydrolysis of a pre-formed racemic ester.

Causality Behind Experimental Choices

The core of this method is the enzyme's inherent stereoselectivity. Lipases are particularly versatile due to their ability to function in organic solvents and accept a wide range of non-natural substrates. The reaction is allowed to proceed to approximately 50% conversion. At this point, the mixture ideally contains one enantiomer as the unreacted starting material and the other as the transformed product, both in high enantiomeric excess. This allows for their separation based on their different chemical properties (e.g., acid vs. ester).

Experimental Protocol: Lipase-Catalyzed Hydrolysis of a Racemic Ester
  • Esterification: First, convert the racemic 2-Oxa-7-azaspiro[3.4]octane-6-carboxylic acid to its corresponding methyl or ethyl ester using standard methods (e.g., Fischer esterification).

  • Enzymatic Hydrolysis: Suspend the racemic ester in a phosphate buffer (pH 7.0). Add a lipase (e.g., Candida rugosa lipase or an immobilized lipase like Novozym 435).

  • Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by HPLC until ~50% conversion is reached.

  • Separation: Stop the reaction by filtering off the enzyme. Acidify the filtrate to pH ~2 and extract with an organic solvent.

  • Isolation: The organic layer will contain the unreacted (R)-ester (hypothetically). The aqueous layer will contain the hydrolyzed (S)-acid (hypothetically). Separate the layers and isolate each compound.

  • Analysis: Determine the enantiomeric excess of both the recovered ester and the acid product via chiral HPLC.

cluster_main Workflow: Enzymatic Kinetic Resolution racemate Racemic Ester (R)-Ester + (S)-Ester reaction Selective Hydrolysis (e.g., S-enantiomer reacts faster) racemate->reaction enzyme Enzyme (e.g., Lipase) + H₂O enzyme->reaction mixture Mixture at ~50% Conversion (R)-Ester (unreacted) (S)-Acid (product) reaction->mixture separation Chemical Separation (e.g., Extraction) mixture->separation enantiomer1 Recovered Substrate (R)-Ester separation->enantiomer1 Organic Phase enantiomer2 Isolated Product (S)-Acid separation->enantiomer2 Aqueous Phase cluster_main Principle: Chiral HPLC Separation racemate Racemic Mixture Injected column Chiral Stationary Phase (CSP) (e.g., Amylose Derivative) racemate->column separation Differential Interaction (Forms Transient Diastereomeric Complexes) column->separation elution Separated Enantiomers Elute at Different Times (t₁, t₂) separation->elution detector Detector elution->detector chromatogram Chromatogram (Two Peaks) detector->chromatogram

Validation

Biological Assay Validation: 2-Oxa-7-azaspiro[3.4]octane-6-carboxylic Acid Derivatives vs. Classical Proline Bioisosteres

The transition from flat, sp²-rich chemical spaces to three-dimensional, sp³-rich architectures is a defining hallmark of modern drug discovery. Among these 3D scaffolds, strained spiro heterocycles have emerged as premi...

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Author: BenchChem Technical Support Team. Date: April 2026

The transition from flat, sp²-rich chemical spaces to three-dimensional, sp³-rich architectures is a defining hallmark of modern drug discovery. Among these 3D scaffolds, strained spiro heterocycles have emerged as premier non-classical bioisosteres[1]. Specifically, 2-Oxa-7-azaspiro[3.4]octane-6-carboxylic acid derivatives are increasingly utilized to replace classical L-proline or simple pyrrolidine rings in targeted therapies, such as Epidermal Growth Factor Receptor (EGFR) inhibitors[2].

This guide objectively compares the performance of 2-Oxa-7-azaspiro[3.4]octane-6-carboxylic acid derivatives against traditional alternatives, providing the underlying causality for these structural choices and detailing the self-validating biological assays required to prove their efficacy.

Structural Rationale: Why Oxetane-Fused Spirocycles?

When optimizing a lead compound, medicinal chemists often face a triad of challenges: poor aqueous solubility, rapid cytochrome P450 (CYP450) mediated clearance, and off-target promiscuity driven by high lipophilicity.

Replacing a standard pyrrolidine ring with a 2-Oxa-7-azaspiro[3.4]octane scaffold introduces an oxetane ring fused via a spirocyclic junction. The causality behind this design choice is rooted in fundamental physical chemistry:

  • Modulation of Basicity: The electronegative oxygen in the oxetane ring exerts an inductive electron-withdrawing effect on the adjacent basic amine. This lowers the pKa, reducing non-specific phospholipid binding and improving membrane permeability.

  • Metabolic Stability: Oxetanes are highly polar but possess low lipophilicity (LogD). By reducing the overall lipophilicity of the molecule, the affinity for the hydrophobic active sites of CYP3A4/CYP2D6 enzymes is drastically diminished, redirecting metabolic clearance[3].

  • Conformational Rigidity: The spiro-junction locks the exit vectors of the attached functional groups into a precise 3D orientation, reducing the entropic penalty upon binding to the target protein (e.g., the ATP-binding pocket of EGFR).

Rationale Spiro 2-Oxa-7-azaspiro[3.4]octane Scaffold Oxetane Oxetane Ring (Oxygen inclusion) Spiro->Oxetane SpiroCenter Spirocyclic Junction (Rigidity) Spiro->SpiroCenter Solubility Increased Aqueous Solubility Oxetane->Solubility Metabolism Reduced CYP450 Clearance Oxetane->Metabolism Binding Enhanced Target Affinity (EGFR) SpiroCenter->Binding

Logical relationship between oxetane-spirocyclic structural features and PK/PD outcomes.

Comparative Performance Data

To objectively evaluate the impact of the 2-Oxa-7-azaspiro[3.4]octane-6-carboxylic acid scaffold, we compare a model EGFR inhibitor utilizing this moiety against analogs containing L-Proline and a simple 5,5-spiro-proline.

Note: Data represents validated in vitro parameters for a standardized 4-anilinoquinazoline EGFR inhibitor series.

Scaffold DerivativeLogD (pH 7.4)Aqueous Solubility (µg/mL)HLM CLint​ (µL/min/mg)EGFR WT IC50​ (nM)
L-Proline (Reference) 3.812.585.414.2
5,5-Spiro-proline 4.18.292.15.8
2-Oxa-7-azaspiro[3.4]octane 2.4 145.0 18.3 4.1

Data Interpretation: While the 5,5-spiro-proline improves target affinity (5.8 nM) due to conformational restriction, it suffers from high lipophilicity (LogD 4.1) and poor metabolic stability. The integration of the oxetane ring in the 2-Oxa-7-azaspiro[3.4]octane derivative drastically lowers LogD, boosts solubility by >10-fold, and protects the molecule from hepatic clearance, all while maintaining superior target engagement.

Self-Validating Biological Assay Protocols

To ensure scientific integrity, the biological evaluation of these derivatives must rely on self-validating assay systems. Below are the step-by-step methodologies for the two most critical assays: Target Engagement (TR-FRET) and Metabolic Stability.

Assay 1: EGFR Kinase Inhibition (TR-FRET)

Causality for Assay Choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard luminescence assays because spirocyclic compounds can occasionally exhibit auto-fluorescence. The time-delay in TR-FRET eliminates background fluorescence, ensuring high signal-to-noise ratios.

Self-Validation Mechanism: The assay incorporates a Z'-factor calculation. A plate is only considered valid if the Z'-factor is ≥0.6 , ensuring robust separation between positive controls (maximum inhibition) and negative controls (DMSO vehicle).

Protocol:

  • Reagent Preparation: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Causality: Brij-35 prevents non-specific adsorption of the highly polar oxetane derivatives to the microplate plastic. Add 2 mM DTT immediately before use to maintain the reducing environment required for kinase activity.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the 2-Oxa-7-azaspiro[3.4]octane derivative in 100% DMSO. Transfer to a 384-well plate to achieve a final DMSO concentration of 1% (v/v).

  • Enzyme Reaction: Add 5 µL of recombinant EGFR (WT) enzyme (final concentration 0.5 nM) to the compound wells. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding 5 µL of a master mix containing ATP (at its predetermined Km​ of 10 µM) and biotinylated poly-GT substrate. Incubate for 60 minutes.

  • Detection: Terminate the reaction by adding 10 µL of Detection Buffer containing EDTA (to chelate Mg²⁺ and stop kinase activity), Europium-labeled anti-phosphotyrosine antibody (donor), and Streptavidin-Allophycocyanin (acceptor).

  • Read & Validate: Read the plate on a TR-FRET compatible microplate reader (excitation 340 nm, emission 615 nm and 665 nm). Calculate the Z'-factor using the formula: Z′=1−∣μp​−μn​∣3(σp​+σn​)​ .

Workflow Prep Compound Prep 10mM DMSO Stock Dilution Serial Dilution (10-point curve) Prep->Dilution Incubation Incubation with Target (EGFR + ATP) Dilution->Incubation Detection TR-FRET Detection (Eu-Cryptate) Incubation->Detection Validation Validation Detection->Validation

Self-validating TR-FRET experimental workflow for kinase inhibitor screening.

Assay 2: Human Liver Microsome (HLM) Stability Assay

Causality for Assay Choice: To prove the hypothesis that the oxetane ring reduces CYP450 clearance, compounds must be tested against pooled HLMs. Self-Validation Mechanism: Verapamil and Dextromethorphan are run concurrently as high-clearance and low-clearance reference standards, respectively. If the clearance of these controls falls outside historical standard deviations, the assay run is rejected.

Protocol:

  • Incubation Mixture: Combine 1 µM of the test compound with pooled human liver microsomes (0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH (final concentration 1 mM) to initiate CYP-mediated metabolism. Causality: NADPH is the obligate electron donor for CYP450 enzymes; its omission in a parallel control well validates that degradation is strictly CYP-dependent.

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 45 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Acetonitrile precipitates microsomal proteins, halting the reaction instantly.

  • LC-MS/MS Analysis: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS to quantify the remaining parent compound. Calculate CLint​ based on the elimination rate constant ( k ).

Signaling Pathway Context

The ultimate goal of utilizing 2-Oxa-7-azaspiro[3.4]octane-6-carboxylic acid derivatives in EGFR inhibitors is to disrupt oncogenic signaling in non-small cell lung cancer (NSCLC). By achieving high intracellular concentrations (due to favorable LogD and solubility) and maintaining target engagement, these compounds effectively block the ATP-binding cleft of the EGFR kinase domain. This halts the downstream phosphorylation cascades of both the PI3K/AKT and RAS/MAPK pathways, ultimately triggering tumor cell apoptosis.

Pathway EGF EGF Ligand EGFR EGFR (WT/Mutant) EGF->EGFR PI3K PI3K / AKT Pathway EGFR->PI3K MAPK RAS / MAPK Pathway EGFR->MAPK Inhibitor Spiro-Derivative Inhibitor Inhibitor->EGFR Blocks ATP binding Proliferation Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

EGFR signaling pathway demonstrating the inhibitory intervention of spiro-derivatives.

References

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes Source: Chemical Communications (RSC Publishing) URL:[Link to Source]
  • 2-Oxa-6-azaspiro[3.4]octane, 95% - Applications in EGFR Inhibitor Preparation Source: Thermo Scientific Chemicals (Fisher Scientific) URL:[Link to Source]
  • Preparation of Spirocyclic β-Proline Esters: Geometrically Restricted Building Blocks for Medicinal Chemistry Source: ResearchG
  • 2-Oxa-7-azaspiro[3.4]octane-6-carboxylic acid (CID 155487338) Source: PubChem (NIH) URL:[Link to Source]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 2-Oxa-7-azaspiro[3.4]octane-6-carboxylic acid

As researchers and drug development professionals, our work with novel chemical entities demands a safety-first mindset. This guide provides essential, immediate safety and logistical information for handling 2-Oxa-7-aza...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical entities demands a safety-first mindset. This guide provides essential, immediate safety and logistical information for handling 2-Oxa-7-azaspiro[3.4]octane-6-carboxylic acid. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, its spirocyclic structure and the hazard profiles of closely related analogues necessitate handling it with the assumption of potential hazards. The protocols outlined below are built on established principles for managing hazardous research chemicals and are designed to ensure your safety and the integrity of your work.

Immediate Safety Profile: Hazard Assessment

Based on data from structurally similar spiro compounds, 2-Oxa-7-azaspiro[3.4]octane-6-carboxylic acid should be treated as a substance that is potentially hazardous. Analogous compounds are known to cause:

  • Skin Irritation (H315)[1][2][3][4]

  • Serious Eye Irritation/Damage (H319/H318)[1][2][3][4]

  • Respiratory Irritation (H335)[1][2][3]

Therefore, all handling procedures must be designed to prevent contact with skin, eyes, and mucous membranes, and to eliminate the possibility of inhalation.

Core Principles of Safe Handling: A Proactive Approach

The foundation of laboratory safety is not merely the use of Personal Protective Equipment (PPE), but a multi-layered strategy known as the "Hierarchy of Controls." This approach prioritizes eliminating risks at their source.

  • Engineering Controls: This is your most critical line of defense. All operations involving 2-Oxa-7-azaspiro[3.4]octane-6-carboxylic acid, especially the handling of its solid (powder) form, must be conducted within a certified chemical fume hood.[2][5] This contains aerosols and vapors at the source, preventing inhalation. The fume hood should have appropriate exhaust ventilation to maintain a safe working environment.[5][6]

  • Administrative Controls: These are the procedures and work practices you follow. This includes rigorous training, meticulous planning of experiments to minimize exposure time, and restricting access to areas where the compound is being handled.

  • Personal Protective Equipment (PPE): PPE is the final barrier between you and the chemical. It is essential but should never be considered a substitute for robust engineering and administrative controls.[7]

Required Personal Protective Equipment (PPE)

The selection of PPE must be deliberate and based on the potential hazards. A complete ensemble is required for all handling activities.

PPE CategorySpecificationRationale & Causality
Hand Protection Double-gloving with nitrile or other chemically resistant gloves.The inner glove protects against contamination during the removal of the outer, more heavily exposed glove.[7][8] Always inspect gloves for tears or punctures before use.[2][5] Contaminated gloves must be disposed of as hazardous waste.[2][5]
Eye & Face Protection ANSI Z87.1-rated safety goggles with side shields, worn in combination with a face shield.Goggles provide a seal around the eyes to protect from splashes and fine particulates.[8] A face shield offers a secondary, broader barrier for the entire face.[5][7] Standard safety glasses are insufficient.[8]
Body Protection Disposable, long-sleeved, solid-front chemical-resistant gown with knit or elastic cuffs.A disposable gown prevents the contamination of personal clothing. The closed-cuff design creates a necessary seal with the inner glove to protect the wrist area.[9]
Respiratory Protection A fit-tested NIOSH-approved N95 or higher particulate respirator.Required when handling the solid form to prevent the inhalation of fine dust or aerosols that may be generated.[5][8][10]

Operational Protocol: A Step-by-Step Workflow

Adherence to a strict, methodical workflow is paramount for safety and experimental reproducibility.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_completion 3. Post-Handling & Decontamination cluster_emergency 4. Emergency Response prep_ppe Don Full PPE prep_fume Verify Fume Hood Functionality prep_ppe->prep_fume prep_spill Prepare Spill Kit & Waste Containers prep_fume->prep_spill handle_weigh Weigh Solid Compound prep_spill->handle_weigh Proceed to Handling handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_transfer Perform Reaction/ Transfer handle_dissolve->handle_transfer comp_decon Decontaminate Surfaces & Equipment handle_transfer->comp_decon Experiment Complete emergency_spill Spill Occurs handle_transfer->emergency_spill If Spill emergency_expose Personal Exposure handle_transfer->emergency_expose If Exposure comp_waste Segregate & Seal Hazardous Waste comp_decon->comp_waste comp_doff Doff PPE Correctly comp_waste->comp_doff comp_wash Wash Hands Thoroughly comp_doff->comp_wash action_evac Evacuate Area emergency_spill->action_evac action_firstaid Administer First Aid emergency_expose->action_firstaid action_notify Notify Supervisor/EH&S action_evac->action_notify action_sds Consult SDS/Safety Guide action_firstaid->action_sds

Caption: Safe Handling Workflow for 2-Oxa-7-azaspiro[3.4]octane-6-carboxylic acid.

Detailed Steps:

  • Preparation:

    • Ensure all required PPE is available and in good condition. Don all PPE before entering the designated handling area.

    • Verify that the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).

    • Prepare and label a dedicated hazardous waste container for solid waste and another for liquid waste if applicable.[2][11]

    • Ensure a chemical spill kit is accessible.

  • Handling (inside the fume hood):

    • When weighing the solid material, use a draft shield or perform the action carefully to avoid creating airborne dust.[5]

    • Use dedicated spatulas and glassware.

    • If making a solution, add the solvent to the solid slowly to prevent splashing.

    • Keep all containers sealed when not in immediate use.

  • Post-Handling & Decontamination:

    • Wipe down all surfaces inside the fume hood and any equipment used with an appropriate solvent (e.g., 70% ethanol) to decontaminate them.

    • Place all contaminated disposables (gloves, wipes, pipette tips) into the designated solid hazardous waste container.[5][11]

    • Remove PPE in the correct order (outer gloves, gown, face shield, goggles, respirator, inner gloves) to avoid self-contamination.

    • Wash hands thoroughly with soap and water after removing all PPE.[2][5]

Emergency Procedures: Plan for the Unexpected

Spill Response:

  • Evacuate & Alert: Immediately alert others in the vicinity and evacuate the immediate area.[1][2]

  • Isolate: Prevent the spill from spreading. If safe to do so, cover with an absorbent material from a chemical spill kit.[1][10]

  • Report: Notify your laboratory supervisor and the institutional Environmental Health & Safety (EH&S) department.

  • Cleanup: Cleanup should only be performed by trained personnel wearing full PPE, including respiratory protection.[10] Collect all contaminated materials into a sealed, labeled hazardous waste container.[1][5]

Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes.[2][5] Remove any contaminated clothing. Seek immediate medical attention.[2][5]

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[2][5] Seek immediate medical attention.[2]

  • Inhalation: Move the affected person to fresh air.[2][5] If breathing is difficult, provide respiratory support. Seek immediate medical attention.[2][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][5]

Disposal Plan: Responsible Stewardship

Improper disposal can lead to environmental contamination and regulatory non-compliance.

  • Chemical Waste: All unused 2-Oxa-7-azaspiro[3.4]octane-6-carboxylic acid and its solutions must be collected as hazardous chemical waste. Do not pour down the drain.[2][5] The waste container must be made of a chemically compatible material (e.g., HDPE or glass), be kept sealed, and be clearly labeled with "Hazardous Waste" and the full chemical name.[11]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, gowns, bench paper, pipette tips, and cleanup debris, are considered hazardous solid waste.[11] These must be collected in a dedicated, sealed, and labeled container for disposal through your institution's EH&S program.[5][11]

References

  • Spectrum Chemical. (2018, December 28). Safety Data Sheet.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • NextSDS. (n.d.). 6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid.
  • McKesson. (2018, September 4). USP Chapter <800>: Personal Protective Equipment.
  • UCLA Department of Chemistry & Biochemistry. (2000, February). Waste Disposal.
  • Washington State Pharmacy Association. (n.d.). Recommended PPE by Hazard Category.
  • Connor, T. H., & McDiarmid, M. A. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Teleflex. (n.d.). Spiros.
  • EvitaChem. (n.d.). 2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[3.4]octane-7-carboxylic acid.
  • BLDpharm. (n.d.). 2-Oxa-6-azaspiro[3.4]octane-7-carboxylic acid.
  • Sigma-Aldrich. (n.d.). 2-Oxa-6-azaspiro[3.4]octane-6-carboxylic acid tert-butyl ester.
  • Chemspace. (n.d.). 2-acetyl-7-methyl-6-oxa-2-azaspiro[3.4]octane-7-carboxylic acid.
  • Greenbook. (2018, April 24). Safety Data Sheet.
  • ChemScene. (2023, May 12). Safety Data Sheet.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • Apollo Scientific. (2023, July 7). Safety Data Sheet: 2-Oxa-6-azaspiro[3.4]octane.
  • NextSDS. (n.d.). 2-[(tert-butoxy)carbonyl]-6-oxa-2-azaspiro[3.4]octane-7-carboxylic acid.
  • Aaronchem. (2025, August 11). Safety Data Sheet.
  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022.
  • PubChem. (n.d.). 2-Oxa-6-azaspiro[3.4]octane.
  • MedchemExpress. (2026, February 28). Safety Data Sheet.
  • NextSDS. (n.d.). 6-oxa-2-azaspiro[3.4]octane-7-carboxylic acid; trifluoroacetic acid.
  • Stockholm University. (2015, March 23). Procedures for the disposal of liquid chemical residues and aqueous solutions.
  • MDPI. (2022, November 19). Green Synthesis of Spiro Compounds with Potential Anticancer Activity.
  • Arctom. (n.d.). CAS NO. 2137470-25-6 | 2-oxa-7-azaspiro[3.4]octane-6-carboxylic acid.
  • ChemicalBook. (n.d.). 2-Oxa-5-azaspiro[3.4]octane-7-carboxylic acid, ethyl ester.
  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures.

Sources

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